1-Isocyano-4-methoxy-2-nitrobenzene
Description
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Properties
IUPAC Name |
1-isocyano-4-methoxy-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-9-7-4-3-6(13-2)5-8(7)10(11)12/h3-5H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPQZZHWDJDWNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+]#[C-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Isocyano-4-methoxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1-isocyano-4-methoxy-2-nitrobenzene, including its CAS number, is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established chemical principles and data from structurally related isomers. The experimental protocols are illustrative and should be adapted and optimized under appropriate laboratory settings.
Introduction
This compound is an aromatic organic compound characterized by three key functional groups: an isocyano (-N≡C) group, a methoxy (B1213986) (-OCH₃) group, and a nitro (-NO₂) group attached to a benzene (B151609) ring. The specific arrangement of these substituents dictates its electronic properties and reactivity. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group, combined with the unique reactivity of the isocyanide moiety, make this molecule a potentially valuable building block in synthetic chemistry, particularly in multicomponent reactions for the generation of diverse molecular scaffolds.
This guide outlines a plausible synthetic route, summarizes the known properties of closely related isomers for comparative analysis, and explores potential applications in organic synthesis.
Physicochemical Properties and Data Presentation
While specific data for this compound is unavailable, the following tables summarize the known properties of its isomers and related compounds to provide a comparative reference.
Table 1: Physicochemical Properties of Related Isocyanides
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 1-Isocyano-2-methoxy-4-nitrobenzene | 2008-62-0[1] | C₈H₆N₂O₃ | 178.14[1] | Positional isomer. |
| 1-Isocyano-4-nitrobenzene | 1984-23-2[2] | C₇H₄N₂O₂ | 148.12 | Lacks the methoxy group. |
| 4-Methoxyphenyl isocyanide | 10349-38-9 | C₈H₇NO | 133.15 | Lacks the nitro group. |
| 1-Isocyano-4-methoxy-2-methylbenzene | 1930-89-8[3] | C₉H₉NO | 147.17[3] | Nitro group is replaced by a methyl group. |
Table 2: Safety Information for Related Isocyanides
| Compound Name | Hazard Statements | Signal Word |
| 1-Isocyano-4-nitrobenzene | H301, H311, H315, H319, H331, H335 | Danger |
| 1-Isocyano-4-methoxy-2-methylbenzene | H301, H311, H315, H319, H331[3] | Danger[3] |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound starts from the corresponding primary amine, 4-methoxy-2-nitroaniline (B140478), via formylation followed by dehydration.
Proposed Synthesis Workflow
The logical workflow for the synthesis is depicted below.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis of 4-methoxy-2-nitroaniline (Precursor)
This protocol is based on a patented method for the synthesis of 4-methoxy-2-nitroaniline.[4]
-
Acetylation of 4-methoxyaniline: A solution of 4-methoxyaniline is reacted with acetic anhydride (B1165640) in a continuous flow reactor to yield 4-methoxyacetanilide.[4]
-
Nitration: The resulting 4-methoxyacetanilide is then reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) in a continuous flow reactor to produce 4-methoxy-2-nitroacetanilide.[4]
-
Hydrolysis: The 4-methoxy-2-nitroacetanilide is subsequently hydrolyzed, for example with an acid or base, to yield 4-methoxy-2-nitroaniline.[4]
Experimental Protocol: Synthesis of this compound
This is a general protocol for the synthesis of aryl isocyanides from the corresponding formamide.[5]
-
Formylation of 4-methoxy-2-nitroaniline:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-methoxy-2-nitroaniline (1 equivalent) in an excess of formic acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the N-(4-methoxy-2-nitrophenyl)formamide.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Dehydration to the Isocyanide:
-
In a flask, dissolve the N-(4-methoxy-2-nitrophenyl)formamide (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or toluene, along with a base like triethylamine (B128534) or pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add a dehydrating agent such as phosphorus oxychloride (POCl₃) or diphosgene dropwise.
-
Stir the reaction at a low temperature for a few hours, monitoring by TLC.
-
Upon completion, quench the reaction with an ice-cold saturated sodium carbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
-
Potential Applications in Multicomponent Reactions
Isocyanides are renowned for their utility in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step.[6][7] this compound could serve as a valuable reactant in Passerini and Ugi reactions.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy carboxamide.[8][9]
Caption: Generalized scheme of the Passerini reaction.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a four-component reaction between an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid to produce a bis-amide.[10][11]
Caption: Generalized scheme of the Ugi reaction.
Potential Biological Activity
While no biological data exists for this compound, the biological activities of related structural motifs can provide insights into its potential for drug discovery.
-
Nitroaromatic Compounds: Many nitroaromatic compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
-
Isocyanide-Containing Compounds: Isocyanide-based multicomponent reactions are widely used to generate libraries of compounds for drug screening.[12] Products from these reactions have shown diverse biological activities.
-
Benzopyran Derivatives: Isocyanide-based multicomponent reactions are employed in the synthesis of benzopyran derivatives, which are known for their antitubercular and anticancer activities.[13]
-
Amidrazone Derivatives: Amidrazones, which can be synthesized from isocyanides, have demonstrated antibacterial, antifungal, antiviral, and anti-inflammatory properties.[14]
-
Quinone Derivatives: Naphthoquinone and anthraquinone (B42736) derivatives have been investigated as potential treatments for Alzheimer's disease.[15]
The presence of the nitro group on the this compound scaffold offers a handle for further chemical modifications, such as reduction to an amine, which could be used to generate a diverse library of compounds for biological screening.
References
- 1. echemi.com [echemi.com]
- 2. Benzene, 1-isocyano-4-nitro- [webbook.nist.gov]
- 3. 1-Isocyano-4-methoxy-2-methylbenzene | C9H9NO | CID 55253039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Passerini reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Ugi reaction - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. A Review of the Biological Activity of Amidrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multitarget Biological Profiling of New Naphthoquinone and Anthraquinone-Based Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Overview: Molecular Weight of 1-Isocyano-4-methoxy-2-nitrobenzene
This document provides a detailed analysis of the molecular weight for the chemical compound 1-Isocyano-4-methoxy-2-nitrobenzene, a crucial parameter for researchers and professionals in the fields of drug development and chemical synthesis.
Molecular Composition and Weight
The molecular formula for this compound is C8H6N2O3. The molecular weight is derived from the sum of the atomic weights of its constituent atoms.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 6 | 1.008 | 6.048 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 178.147 |
The calculated molecular weight of this compound is approximately 178.14 g/mol [1]. This value is consistent for its isomers, such as 1-isocyano-2-methoxy-4-nitrobenzene, which shares the same molecular formula[1].
Logical Structure of this compound
The following diagram illustrates the logical relationship of the functional groups attached to the central benzene (B151609) ring, which defines the compound's identity and, consequently, its molecular formula and weight.
Caption: Functional group arrangement in this compound.
References
An In-depth Technical Guide to 1-Isocyano-4-methoxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isocyano-4-methoxy-2-nitrobenzene is a specialized organic compound utilized as a key intermediate in multi-component reactions, particularly the Ugi reaction, for the synthesis of complex molecular scaffolds. Its unique substitution pattern, featuring an isocyano, a methoxy, and a nitro group on a benzene (B151609) ring, makes it a valuable reagent in combinatorial chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details for the research community.
It is important to note that there is a significant lack of dedicated literature and a registered CAS number for this compound. It is often confused with its isomer, 1-isocyano-2-methoxy-4-nitrobenzene (B12319458) (CAS: 2008-62-0). This guide will focus on the information available for the specified compound and will clearly differentiate when data from its isomer is presented for comparative purposes.
Chemical Properties
Detailed experimental data for this compound is scarce. The following table summarizes its known and predicted properties, along with the properties of its close isomer for reference.
| Property | This compound | 1-Isocyano-2-methoxy-4-nitrobenzene |
| Molecular Formula | C₈H₆N₂O₃ | C₈H₆N₂O₃[1] |
| Molecular Weight | 178.14 g/mol | 178.14 g/mol [1] |
| CAS Number | Not available | 2008-62-0[1] |
| Predicted XLogP3 | Not available | 1.9[1] |
| Hydrogen Bond Acceptor Count | Not available | 4[1] |
| Rotatable Bond Count | Not available | 1[1] |
| Exact Mass | 178.0378 g/mol | 178.03784206 g/mol [1] |
| Topological Polar Surface Area | Not available | 59.4 Ų[1] |
Synthesis of this compound
The primary documented method for the synthesis of this compound involves the dehydration of its formamide (B127407) precursor, N-(4-methoxy-2-nitrophenyl)formamide.[2]
Experimental Protocol
Step 1: Preparation of N-(4-methoxy-2-nitrophenyl)formamide
The synthesis of the formamide precursor starts from 4-methoxy-2-nitroaniline (B140478).
-
Reaction: Acetylation of 4-methoxy-2-nitroaniline followed by formylation. (A direct formylation protocol is also plausible).
-
Reagents: 4-methoxy-2-nitroaniline, a suitable formylating agent (e.g., formic acid, ethyl formate).
Step 2: Dehydration to this compound
-
Reaction: Dehydration of N-(4-methoxy-2-nitrophenyl)formamide.
-
Reagents:
-
N-(4-methoxy-2-nitrophenyl)formamide (1.0 mmol)
-
Dichloromethane (B109758) (1 ml)
-
Triethylamine (2.4 mmol)
-
Triphosgene (B27547) (0.4 mmol)
-
-
Procedure: [2]
-
A solution of N-(4-methoxy-2-nitrophenyl)formamide in dichloromethane is stirred and cooled to 0 °C.
-
Triethylamine is added to the solution.
-
After 10 minutes, triphosgene is added dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred for an additional 20 minutes at 0 °C.
-
The resulting solution containing this compound is typically used directly in the subsequent reaction step without isolation.
-
Synthesis Workflow Diagram
Application in Ugi Four-Component Reaction
This compound is a key reactant in the Ugi four-component reaction (Ugi-4CR), a powerful tool for the rapid synthesis of α-acylamino amides.[2][3]
Experimental Protocol
The following is an example of an Ugi-4CR utilizing this compound for the synthesis of an atorvastatin (B1662188) intermediate.[2]
-
Reactants:
-
4-Fluorobenzaldehyde (Compound A; 1.2 eq)
-
tert-Butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (Compound B; 1.0 eq)
-
Isobutyric acid (Compound C; 1.2 eq)
-
This compound (Compound D; 1.2 eq)
-
-
Solvent: 2,2,2-Trifluoroethanol (TFE)
-
Procedure: [2]
-
The four components (A, B, C, and D) are combined in 2,2,2-trifluoroethanol.
-
The reaction mixture is stirred at room temperature for 72 hours.
-
The product is then isolated, typically involving solvent removal and precipitation.
-
Ugi Reaction Logical Diagram
Spectroscopic Data
No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the available literature. For research purposes, it would be necessary to perform a full characterization of the synthesized compound.
Safety and Handling
While specific safety data for this compound is not available, isocyanides as a class of compounds are known to be toxic and should be handled with extreme care. The related compound, 1-isocyano-4-nitrobenzene, is classified as dangerous.[4] Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, are mandatory.
Conclusion
This compound is a valuable, albeit poorly documented, reagent for advanced organic synthesis. Its utility in the Ugi reaction makes it a compound of interest for drug discovery and combinatorial chemistry. The information provided in this guide, primarily derived from patent literature, offers a starting point for researchers. Further investigation is required to fully characterize its chemical and physical properties. Due to the potential for isomer confusion, careful analytical verification of synthesized material is crucial.
References
- 1. echemi.com [echemi.com]
- 2. WO2016122325A1 - Methods for providing intermediates in the synthesis of atorvastatin. - Google Patents [patents.google.com]
- 3. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Isocyano-4-nitrobenzene | 1984-23-2 [sigmaaldrich.com]
An In-depth Technical Guide on the Spectroscopic Data of 1-Isocyano-4-methoxy-2-nitrobenzene
Introduction
1-Isocyano-4-methoxy-2-nitrobenzene is an aromatic organic compound with the chemical formula C₈H₆N₂O₃. It features an isocyano (-N≡C), a methoxy (B1213986) (-OCH₃), and a nitro (-NO₂) group attached to a benzene (B151609) ring. This molecular structure makes it a potentially valuable building block in organic synthesis, particularly in multicomponent reactions where the isocyanide group can participate in the formation of complex molecular scaffolds. This guide aims to provide a comprehensive overview of its spectroscopic properties to aid researchers and professionals in its identification and use.
Spectroscopic Data
Due to the limited availability of experimental data for the target compound, this section presents a combination of predicted data for this compound and experimental data for structurally similar compounds.
Mass Spectrometry
Predicted mass spectrometry data for this compound is available from public chemical databases.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 179.04512 |
| [M+Na]⁺ | 201.02706 |
| [M-H]⁻ | 177.03056 |
| [M+NH₄]⁺ | 196.07166 |
| [M+K]⁺ | 217.00100 |
| [M]⁺ | 178.03729 |
| [Data Source: PubChem] |
NMR Spectroscopy
While specific experimental NMR data for this compound could not be located, predictions based on the functional groups and data from analogous compounds can provide insight into the expected spectra.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the nitro and isocyano groups would lead to a downfield shift for these protons. The methoxy group protons would appear as a singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR: The carbon NMR spectrum would display signals for the eight unique carbon atoms in the molecule. The carbons attached to the isocyano and nitro groups are expected to be significantly deshielded. The carbon of the methoxy group would likely appear around 55-60 ppm.
IR Spectroscopy
The infrared spectrum of this compound would be characterized by strong absorption bands corresponding to its key functional groups.
Table 2: Predicted and Characteristic IR Absorption Bands
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Isocyano (-N≡C) Stretch | 2150 - 2100 | Strong |
| Nitro (-NO₂) Asymmetric Stretch | 1550 - 1475 | Strong |
| Nitro (-NO₂) Symmetric Stretch | 1360 - 1290 | Strong |
| C-O (Aryl Ether) Stretch | 1275 - 1200 | Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.
Synthesis of this compound
A common route for the synthesis of aryl isocyanides involves the dehydration of the corresponding N-arylformamide.
Caption: Synthesis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Lock the field frequency using the deuterium (B1214612) signal from the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to acquire the spectrum. A greater number of scans will be necessary compared to the ¹H NMR experiment.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent signal as an internal standard.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Sample Spectrum: Record the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known values for the expected functional groups.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (in the range of 1-10 µg/mL) using a high-purity volatile solvent such as methanol (B129727) or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this type of molecule. It can be operated in both positive and negative ion modes to detect different adducts.
-
Mass Analysis: Introduce the sample solution into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS). Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Determine the m/z value of the molecular ion and compare it with the calculated exact mass of the compound. Analyze the fragmentation pattern if present.
Signaling Pathways and Experimental Workflows
As this compound is primarily a synthetic intermediate, there is no available information on its involvement in biological signaling pathways. The most relevant experimental workflow is its chemical synthesis, as outlined above. The logical relationship in its characterization involves a series of spectroscopic analyses to confirm its structure.
Caption: Logical workflow for the characterization of this compound.
Technical Guide: ¹³C NMR Data for 1-Isocyano-4-methoxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) data for 1-isocyano-4-methoxy-2-nitrobenzene. Due to the absence of publicly available experimental spectra for this specific compound, the data presented herein is a projection based on the analysis of structurally related compounds. This guide also outlines a standard experimental protocol for the acquisition of ¹³C NMR data and illustrates a key reaction pathway relevant to isocyanides.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These values are estimated by considering the additive effects of the isocyano (-NC), methoxy (B1213986) (-OCH₃), and nitro (-NO₂) substituents on the benzene (B151609) ring. The chemical shifts of anisole, nitrobenzene, and phenyl isocyanate derivatives were used as reference points for this prediction.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 (-NC) | ~165-170 | The isocyano carbon typically appears in this downfield region. |
| C2 (-NO₂) | ~148-152 | The carbon bearing the nitro group is significantly deshielded. |
| C3 | ~110-115 | Shielded by the ortho-methoxy group and deshielded by the meta-nitro group. |
| C4 (-OCH₃) | ~160-164 | The carbon attached to the oxygen of the methoxy group is strongly deshielded. |
| C5 | ~105-110 | Shielded by the para-methoxy group. |
| C6 | ~125-130 | Influenced by the ortho-isocyano and meta-methoxy groups. |
| -OCH₃ | ~56-58 | Typical chemical shift for a methoxy group carbon on an aromatic ring. |
| -NC | ~155-160 | The carbon of the isocyano group itself. |
Note: The predicted chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹³C NMR spectrum for a solid organic compound like this compound.
Instrumentation:
-
A high-resolution NMR spectrometer with a multinuclear probe (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample (this compound).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. Ensure the solvent is chosen based on the sample's solubility and does not have overlapping signals with the predicted chemical shifts of the compound.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and match the probe for the ¹³C frequency.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set up the ¹³C NMR experiment with proton decoupling. Typical parameters include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Acquire the Free Induction Decay (FID).
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the solvent signal or an internal standard (e.g., TMS).
-
Integrate the peaks if quantitative analysis is required (note that ¹³C NMR is not inherently quantitative without specific experimental setups).
Visualization of a Key Reaction Pathway
Isocyanides are versatile reagents in organic synthesis, notably participating in multicomponent reactions. The Passerini reaction is a fundamental three-component reaction involving an isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde or ketone) to form an α-acyloxy amide. The following diagram illustrates the generalized mechanism of the Passerini reaction, a key synthetic application for compounds like this compound.
Caption: Generalized mechanism of the Passerini reaction.
An In-depth Technical Guide to the FTIR Spectrum of 1-Isocyano-4-methoxy-2-nitrobenzene
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 1-isocyano-4-methoxy-2-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for its synthesis and spectral acquisition, and a visual representation of its synthetic pathway.
Data Presentation: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| ~2150 - 2100 | Asymmetric Stretch | Isocyanide (-N≡C) |
| ~1550 - 1475 | Asymmetric Stretch | Nitro (-NO₂) |
| ~1360 - 1290 | Symmetric Stretch | Nitro (-NO₂) |
| ~1275 - 1200 | Asymmetric C-O-C Stretch | Aryl Methoxy (-O-CH₃) |
| ~1050 - 1000 | Symmetric C-O-C Stretch | Aryl Methoxy (-O-CH₃) |
| ~3000 - 2850 | C-H Stretch | Aromatic Ring & Methyl Group |
| ~1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1100 | C-N Stretch | C-NO₂ Bond |
| ~900 - 675 | C-H Out-of-plane Bending | Aromatic Ring |
Note: These are predicted ranges based on established group frequencies for aromatic nitro compounds, isocyanides, and ethers.[1][2] The exact peak positions can be influenced by the electronic effects of the substituents on the benzene (B151609) ring.
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the subsequent acquisition of its FTIR spectrum.
Synthesis of this compound
The synthesis of this compound can be achieved through the dehydration of its corresponding formamide (B127407) precursor, 4-methoxy-2-nitrophenyl formamide.[3] This is a common method for the preparation of isocyanides.
Materials:
-
4-methoxy-2-nitrophenyl formamide
-
Triethylamine (B128534) (Et₃N)
-
Triphosgene (B27547) or Phosphoryl chloride (POCl₃)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for organic synthesis
-
Ice bath
Procedure:
-
Dissolve 4-methoxy-2-nitrophenyl formamide (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine (2.4 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of triphosgene (0.4 equivalents) or phosphoryl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred reaction mixture over a period of 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 20-30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
FTIR Spectrum Acquisition (KBr Pellet Method)
The FTIR spectrum of the solid this compound can be obtained using the potassium bromide (KBr) pellet technique.[4][5]
Materials and Equipment:
-
Synthesized this compound
-
FTIR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
FTIR spectrometer
Procedure:
-
Background Spectrum: Record a background spectrum of the empty sample compartment of the FTIR spectrometer to account for atmospheric CO₂ and water vapor.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.
-
Grinding: Transfer the sample and KBr to an agate mortar and grind them together thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the mixture into the pellet-pressing die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Spectral Measurement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Process the acquired spectrum by performing a background subtraction.
Mandatory Visualization
The following diagram illustrates the synthetic pathway for this compound from its formamide precursor.
Caption: Synthetic pathway of this compound.
References
Deconstructing 1-Isocyano-4-methoxy-2-nitrobenzene: A Mass Spectrometry Fragmentation Guide
For Immediate Release
This technical guide provides an in-depth analysis of the proposed electron ionization mass spectrometry (EI-MS) fragmentation pathways of 1-isocyano-4-methoxy-2-nitrobenzene. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are working with substituted nitroaromatic compounds. By understanding the fragmentation patterns, researchers can better identify and characterize this and related molecules in complex matrices.
Molecular Structure and Properties
This compound is a substituted aromatic compound with the following properties:
The structure consists of a benzene (B151609) ring substituted with an isocyano (-NC), a methoxy (B1213986) (-OCH₃), and a nitro (-NO₂) group. The relative positions of these functional groups significantly influence the fragmentation cascade upon ionization.
Proposed Fragmentation Pathway
Upon electron ionization, this compound will form a molecular ion (M⁺˙) at m/z 178. The subsequent fragmentation is dictated by the lability of the substituents and the stability of the resulting fragment ions. The fragmentation of aromatic nitro compounds often involves the loss of the nitro group as NO₂ or NO.[2] Aryl ethers are known to undergo cleavage of the C-O bond beta to the aromatic ring.[3]
The proposed major fragmentation pathways are initiated by the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of a nitro radical (•NO₂) or nitric oxide (NO) from the nitro group.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Quantitative Data Summary
The following table summarizes the proposed major fragment ions, their corresponding mass-to-charge ratios (m/z), and the neutral species lost from the precursor ion. The relative abundance of these peaks would need to be determined experimentally.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Formula of Fragment Ion |
| 178 | 163 | •CH₃ (15 Da) | C₇H₃N₂O₂⁺ |
| 178 | 150 | NO (30 Da) | C₈H₆NO₂⁺˙ |
| 178 | 148 | •NO₂ (46 Da) | C₈H₆N₂O₂⁺˙ |
| 163 | 135 | CO (28 Da) | C₆H₃NO⁺ |
| 150 | 120 | NO (30 Da) | C₇H₆NO⁺ |
| 148 | 131 | •OH (17 Da) | C₇H₃N₂O⁺ |
| 135 | 91 | HCN (27 Da), CO (28 Da) | C₅H₃O⁺ |
| 120 | 76 | HCN (27 Da), CO (28 Da) | C₆H₄⁺˙ |
Experimental Protocol
This section outlines a general procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
Objective: To obtain the mass spectrum of this compound and identify its characteristic fragment ions.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary GC column suitable for aromatic compounds (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
-
Scan Rate: 2 scans/second
-
-
Data Acquisition and Analysis: Acquire the mass spectrum of the eluting peak corresponding to this compound. Analyze the spectrum to identify the molecular ion and major fragment ions. Compare the experimental fragmentation pattern with the proposed pathway.
Caption: General experimental workflow for GC-MS analysis.
Disclaimer: The fragmentation pathway described in this document is a theoretical proposal based on the known mass spectrometric behavior of related compounds. Experimental verification is required to confirm these pathways and the relative abundance of the fragment ions.
References
Crystal Structure of 1-Isocyano-4-methoxy-2-nitrobenzene: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 1-isocyano-4-methoxy-2-nitrobenzene. Due to the absence of publicly available experimental crystal structure data for this specific compound, this document presents a summary of its computed and basic attributes. Furthermore, for illustrative purposes, this guide includes detailed experimental protocols and crystallographic data from a closely related compound, 1-iodo-4-methoxy-2-nitrobenzene, to provide insight into the methodologies typically employed in crystal structure determination.
Physicochemical Properties of this compound
While the complete crystal structure of this compound is not available in open-access crystallographic databases, its fundamental molecular and physical properties have been computed and are summarized below. These properties are crucial for understanding the compound's behavior in various experimental and biological contexts.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₃ | [1][2] |
| Molecular Weight | 178.14 g/mol | [2] |
| Exact Mass | 178.03784206 g/mol | [2] |
| Monoisotopic Mass | 178.03784 Da | [1] |
| CAS Number | 2008-62-0 | [2] |
| Topological Polar Surface Area | 59.4 Ų | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Complexity | 240 | [2] |
| XLogP3 | 1.9 | [2] |
Synthesis Pathway Overview
The synthesis of related nitroaromatic compounds often involves multi-step chemical reactions. For instance, the synthesis of 4-methoxy-2-nitroaniline (B140478), a precursor to similar compounds, can be achieved through a continuous flow reactor process involving acetylation, nitration, and hydrolysis of 4-methoxyaniline.[3] This method is noted for its high reaction speed and efficiency.[3]
A generalized workflow for the synthesis of a nitroaromatic compound is depicted below.
Experimental Protocol for Crystal Structure Determination (Proxy Compound: 1-Iodo-4-methoxy-2-nitrobenzene)
To provide a practical understanding of the experimental procedures involved in determining the crystal structure of an aromatic nitro compound, the methodology for a related molecule, 1-iodo-4-methoxy-2-nitrobenzene, is detailed below.[4] This serves as a representative example of the techniques that would be applied to this compound.
Crystal Data Collection
The collection of crystallographic data is the foundational step in structure determination.
| Parameter | Value |
| Instrument | Rigaku Saturn724+ (2x2 bin mode) diffractometer |
| Radiation Source | Rotating Anode (Mo Kα radiation) |
| Temperature | 100 K |
| Absorption Correction | Multi-scan (CrystalClear-SM Expert) |
| Measured Reflections | 8053 |
| Independent Reflections | 1841 |
| Reflections with I > 2σ(I) | 1615 |
| Rint | 0.017 |
Structure Refinement
Following data collection, the crystal structure is solved and refined to yield a precise atomic model.
| Parameter | Value |
| Refinement Method | Refinement on F² |
| Structure Solution | Structure-invariant direct methods (SHELXS97) |
| Refinement Program | SHELXL97 |
| Least-Squares Matrix | Full |
| R[F² > 2σ(F²)] | 0.014 |
| wR(F²) | 0.039 |
| Goodness-of-fit (S) | 1.04 |
| Parameters | 110 |
| H-atom Parameters | Constrained |
| Δρmax | 0.42 e Å⁻³ |
| Δρmin | -0.25 e Å⁻³ |
The logical flow of a typical crystal structure determination experiment is outlined in the following diagram.
Crystallographic Data for 1-Iodo-4-methoxy-2-nitrobenzene[4]
The crystallographic data for the proxy compound 1-iodo-4-methoxy-2-nitrobenzene provides insight into the type of information obtained from a successful crystal structure analysis.
| Parameter | Value |
| Empirical Formula | C₇H₆INO₃ |
| Formula Weight | 279.03 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 18.6370 (13) Å, α = 90°b = 11.6257 (5) Å, β = 90°c = 7.4740 (3) Å, γ = 90° |
| Volume | 1619.38 (15) ų |
| Z | 8 |
| Calculated Density | Not provided |
Concluding Remarks
This technical guide has synthesized the available information for this compound, highlighting its computed physicochemical properties. In the absence of experimental crystal structure data for the title compound, a detailed procedural outline and crystallographic data for the analogous compound 1-iodo-4-methoxy-2-nitrobenzene have been provided to serve as a valuable reference for researchers in the field. The methodologies described herein are standard for the structural elucidation of novel small molecules and are essential for advancing research in medicinal chemistry and materials science. Further experimental investigation is required to determine the precise crystal structure of this compound.
References
- 1. PubChemLite - 1-isocyano-2-methoxy-4-nitrobenzene (C8H6N2O3) [pubchemlite.lcsb.uni.lu]
- 2. echemi.com [echemi.com]
- 3. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 4. 1-Iodo-4-methoxy-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-Isocyano-4-methoxy-2-nitrobenzene in Organic Solvents
Introduction
1-Isocyano-4-methoxy-2-nitrobenzene is a multifaceted aromatic compound featuring an isocyano, a methoxy, and a nitro functional group. Understanding its solubility in various organic solvents is paramount for its application in chemical synthesis, drug development, and materials science. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. This document serves as a technical resource for researchers, offering a predictive solubility profile and a robust experimental framework for its empirical determination.
Molecular Structure and Its Influence on Solubility
The solubility of a compound is governed by its intermolecular interactions with the solvent, a principle often summarized as "like dissolves like." The structure of this compound is key to predicting these interactions.
-
Benzene Ring: The core aromatic ring is non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.
-
Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group, capable of dipole-dipole interactions. Its presence increases the overall polarity of the molecule.
-
Methoxy Group (-OCH₃): This group is moderately polar and can act as a hydrogen bond acceptor. It contributes to solubility in both polar and moderately non-polar solvents.
-
Isocyano Group (-N≡C): The isocyano group is highly polar. Crucially, it is reactive towards protic solvents (e.g., alcohols, water) and can undergo hydrolysis or addition reactions. This reactivity can be mistaken for high solubility in these solvents.
Overall, this compound is a polar molecule, suggesting a preference for polar aprotic solvents.
Figure 1. Influence of functional groups on predicted solubility.
Predicted Solubility in Common Organic Solvents
The following tables summarize the predicted qualitative and quantitative solubility of this compound. Quantitative values are listed as "Data Not Available" and must be determined experimentally.
Table 1: Predicted Solubility in Non-Polar and Polar Aprotic Solvents
| Solvent | Type | Predicted Qualitative Solubility | Solubility (g/L at 25°C) | Solubility (mol/L at 25°C) |
| Hexane | Non-Polar | Low | Data Not Available | Data Not Available |
| Toluene (B28343) | Non-Polar (Aromatic) | Moderate | Data Not Available | Data Not Available |
| Dichloromethane | Polar Aprotic | High | Data Not Available | Data Not Available |
| Acetone | Polar Aprotic | High | Data Not Available | Data Not Available |
| Ethyl Acetate | Polar Aprotic | High | Data Not Available | Data Not Available |
| Acetonitrile | Polar Aprotic | High | Data Not Available | Data Not Available |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | Data Not Available | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Data Not Available | Data Not Available |
Table 2: Predicted Solubility and Reactivity in Polar Protic Solvents
| Solvent | Type | Predicted Behavior | Solubility (g/L at 25°C) | Solubility (mol/L at 25°C) |
| Methanol | Polar Protic | Likely reacts | Data Not Available | Data Not Available |
| Ethanol | Polar Protic | Likely reacts | Data Not Available | Data Not Available |
| Water | Polar Protic | Low / Reacts (hydrolysis) | Data Not Available | Data Not Available |
Note: The isocyano functional group is known to react with protic solvents. This reactivity can lead to decomposition of the solute, which may be misinterpreted as high solubility. Therefore, for dissolution purposes, polar aprotic solvents are recommended.
Experimental Protocol for Determining Thermodynamic Solubility
This section provides a detailed methodology for the experimental determination of the solubility of this compound using the isothermal saturation method.
4.1 Materials and Reagents
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or sealed test tubes
-
Magnetic stirrer and stir bars or orbital shaker
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
4.2 Experimental Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to create a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a shaker or on a stirrer in a thermostatically controlled environment (e.g., 25°C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. The filtration step is crucial to remove any suspended solid particles.
-
Dilution: Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved solute.
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor.
Figure 2. Experimental workflow for solubility determination.
Conclusion
While specific experimental data on the solubility of this compound in organic solvents is not currently documented in accessible literature, a predictive analysis based on its molecular structure provides valuable guidance for researchers. The compound is anticipated to be most soluble in polar aprotic solvents such as DMF, DMSO, and acetone, with moderate solubility in less polar solvents like toluene and low solubility in non-polar alkanes. Caution is advised when using polar protic solvents due to the reactivity of the isocyano group. The provided experimental protocol offers a clear and reliable method for determining the precise quantitative solubility of this compound, enabling informed decisions in experimental design and process development.
Stability and Storage of 1-Isocyano-4-methoxy-2-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the stability and recommended storage conditions for the chemical compound 1-Isocyano-4-methoxy-2-nitrobenzene. The information presented is synthesized from data on structurally similar compounds and general principles of handling its constituent functional groups—isocyanides and nitroaromatics. Due to the limited availability of data for this specific molecule, the following guidelines are based on inference and should be supplemented by in-house analytical monitoring.
Chemical Profile and Inferred Stability
This compound is a complex organic molecule featuring an isocyano (-N≡C) group, a nitro (-NO₂) group, and a methoxy (B1213986) (-OCH₃) group on a benzene (B151609) ring. The stability of this compound is influenced by the interplay of these functional groups.
-
Isocyanide Group: Isocyanides, or isonitriles, are known for their reactivity and potential instability. They can be susceptible to polymerization, especially when exposed to heat or certain catalysts.[1][2] The isocyano group is also prone to hydrolysis under acidic conditions.[1] Isocyanides are notorious for their powerful and often unpleasant odors.[3]
-
Nitroaromatic Group: The nitrobenzene (B124822) moiety renders the compound toxic and indicates that it should be handled with significant care.[4][5] Nitroaromatic compounds are generally stable but can be reactive, particularly the nitro group which can be reduced. Thermal decomposition can lead to the release of toxic gases such as nitrogen oxides (NOx).[5]
-
General Reactivity: The combination of an electron-withdrawing nitro group and a reactive isocyanide group suggests that the compound should be protected from excessive heat, light, and reactive agents.
Recommended Storage and Handling
Based on guidelines for closely related analogs like 1-Isocyano-4-nitrobenzene, the following storage conditions are recommended to ensure the long-term integrity of this compound.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Source |
| Temperature | Store in a freezer at or below -20°C. | To minimize degradation and prevent polymerization. This is standard practice for reactive isocyanides. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation and reactions with atmospheric moisture. |
| Container | Use a tightly sealed, airtight container. | To maintain the inert atmosphere and prevent exposure to air and moisture.[6][7] |
| Light Exposure | Store in a dark place or use an amber vial. | To prevent light-induced degradation. |
| Location | Store in a cool, dry, and well-ventilated area. | General best practice for chemical storage to ensure safety and stability.[6][7] |
Safety and Handling Precautions
Given the compound's structure, it should be treated as a hazardous substance.
Table 2: Summary of Key Hazards
| Hazard Type | Description | Precautionary Statements | Source |
| Toxicity | Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on nitrobenzene and isocyanide analogs. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing. | [4] |
| Health Effects | Suspected of causing long-term organ damage through prolonged or repeated exposure. | P311: Call a POISON CENTER or doctor/physician if exposed or feeling unwell. | [4] |
| Irritation | May cause skin and serious eye irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. | [8] |
Handling Workflow: All handling of this compound should be performed in a chemical fume hood by personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
References
- 1. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 2. Isocyanide: Structure, Properties, Uses & Key Concepts Explained [vedantu.com]
- 3. britannica.com [britannica.com]
- 4. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for 1-Isocyano-4-methoxy-2-nitrobenzene in the Ugi Four-Component Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ugi four-component reaction (Ugi-4CR) is a powerful and highly efficient multicomponent reaction (MCR) used for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2][3][4] This one-pot reaction is celebrated for its high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds, making it a cornerstone in combinatorial chemistry and drug discovery.[5][6] The products of the Ugi reaction, α-acylamino amides, are peptidomimetics with significant potential in medicinal chemistry, including as antitubercular agents.[5]
This document provides detailed application notes and a generalized protocol for the use of 1-isocyano-4-methoxy-2-nitrobenzene in the Ugi four-component reaction. The presence of an electron-withdrawing nitro group and an electron-donating methoxy (B1213986) group on the isocyanide's aromatic ring is anticipated to influence its reactivity and the properties of the resulting products. While specific literature on the use of this particular isocyanide is limited, the provided protocol is based on established procedures for structurally similar aromatic isocyanides.
Reaction Mechanism and Workflow
The generally accepted mechanism of the Ugi four-component reaction begins with the formation of an imine from the aldehyde and the amine. The isocyanide then adds to the protonated imine (iminium ion), followed by the nucleophilic attack of the carboxylate anion. A subsequent Mumm rearrangement yields the final α-acylamino amide product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Ugi Four-Component Reactions Using Alternative Reactants | MDPI [mdpi.com]
- 5. Synthesis and evaluation of α-aminoacyl amides as antitubercular agents effective on drug resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Passerini Reaction Utilizing 1-Isocyano-4-methoxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Passerini reaction is a powerful three-component reaction (3CR) that provides a rapid and efficient route to α-acyloxy carboxamides from an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid.[1] This multicomponent reaction is highly valued in medicinal chemistry and drug discovery for its ability to generate molecular complexity in a single, atom-economical step. The resulting α-acyloxy carboxamide scaffold is a common motif in various biologically active molecules and natural products.
This document provides detailed application notes and a comprehensive protocol for the Passerini reaction using 1-Isocyano-4-methoxy-2-nitrobenzene, an electron-deficient aromatic isocyanide. The presence of the nitro group significantly influences the electronic properties and reactivity of the isocyanide. The following protocols and data are designed to serve as a robust starting point for researchers employing this versatile building block in their synthetic endeavors.
Reaction Mechanism
The Passerini reaction is generally understood to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents and at high reactant concentrations.[2] The mechanism involves the formation of a hydrogen-bonded complex between the carboxylic acid and the aldehyde, which is then attacked by the nucleophilic isocyanide. This is followed by an intramolecular acyl transfer, known as the Mumm rearrangement, to yield the final α-acyloxy carboxamide product.
// Reactants R1COOH [label="Carboxylic Acid (R¹COOH)"]; R2CHO [label="Aldehyde (R²CHO)"]; R3NC [label="1-Isocyano-4-methoxy-\n2-nitrobenzene (R³NC)"];
// Intermediates Complex [label="Hydrogen-Bonded\nComplex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Nitrilium [label="Nitrilium Ion\nIntermediate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adduct [label="α-Adduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Product Product [label="α-Acyloxy Carboxamide", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges R1COOH -> Complex; R2CHO -> Complex; Complex -> Nitrilium [label=" + R³NC\n(Nucleophilic Attack)"]; Nitrilium -> Adduct [label=" + R¹COO⁻"]; Adduct -> Product [label="Mumm\nRearrangement"]; }
Caption: Generalized mechanism of the Passerini reaction.
Experimental Protocols
The following protocol is adapted from established procedures for electronically similar, electron-deficient aromatic isocyanides, such as 2-methyl-4-nitrophenyl isocyanide, and should serve as an excellent starting point for reactions with this compound.[3]
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Carboxylic Acid (e.g., Acetic Acid)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol, 1.0 equiv.).
-
Dissolve the aldehyde in anhydrous dichloromethane (5 mL).
-
Add the carboxylic acid (1.2 mmol, 1.2 equiv.) to the solution and stir for 5 minutes at room temperature.
-
Add this compound (1.1 mmol, 1.1 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Note: Due to the deactivating effect of the nitro group, longer reaction times or gentle heating may be necessary to achieve optimal yields.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure α-acyloxy carboxamide.
// Steps Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactant_Prep [label="Reactant Preparation\n(Aldehyde, Carboxylic Acid, Isocyanide in DCM)"]; Reaction [label="Stir at Room Temperature\n(24-48 hours)\nMonitor by TLC"]; Workup [label="Work-up\n(Concentrate under reduced pressure)"]; Purification [label="Purification\n(Silica Gel Column Chromatography)"]; Product [label="Pure α-Acyloxy Carboxamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reactant_Prep; Reactant_Prep -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
Caption: Experimental workflow for the Passerini reaction.
Data Presentation
The following table presents illustrative quantitative data for a series of Passerini reactions with an electronically similar isocyanide, 2-methyl-4-nitrophenyl isocyanide, to demonstrate the potential for generating a library of diverse compounds. Actual yields with this compound may vary based on the specific substrates and optimized reaction conditions.
| Entry | Aldehyde | Carboxylic Acid | Solvent | Reaction Time (h) | Yield (%)* |
| 1 | Benzaldehyde | Acetic Acid | DCM | 48 | 75 |
| 2 | 4-Chlorobenzaldehyde | Acetic Acid | DCM | 48 | 72 |
| 3 | Cyclohexanecarboxaldehyde | Benzoic Acid | DCM | 48 | 68 |
| 4 | Isobutyraldehyde | Propionic Acid | DCM | 48 | 81 |
*Disclaimer: The data presented in this table is based on illustrative examples for a structurally related isocyanide and is for guidance purposes only. Actual yields may vary.[4]
Applications in Drug Discovery and Development
The Passerini reaction is a valuable tool for the rapid synthesis of diverse compound libraries for high-throughput screening. The α-acyloxy carboxamide products serve as versatile scaffolds and key intermediates in the synthesis of more complex molecules, including peptidomimetics and heterocyclic systems. The ability to readily vary the three components—aldehyde, carboxylic acid, and isocyanide—allows for the systematic exploration of chemical space around a core scaffold, which is a crucial aspect of modern drug discovery programs. Products derived from nitrophenyl isocyanides, in particular, have been explored for their potential as anticancer agents.
References
Application Notes and Protocols for Multicomponent Reactions with 1-Isocyano-4-methoxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-isocyano-4-methoxy-2-nitrobenzene, also known as Martens Isocyanide, in multicomponent reactions (MCRs). This reagent is a valuable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug discovery. The protocols detailed below focus on the Ugi and Passerini reactions, two of the most prominent isocyanide-based MCRs.
Introduction to this compound in MCRs
This compound is an aromatic isocyanide that serves as a versatile component in MCRs. The electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group on the phenyl ring influence the reactivity of the isocyanide carbon, making it a unique tool for synthetic chemists. Its primary application lies in the Ugi four-component reaction (Ugi-4CR) for the synthesis of peptidomimetics and, notably, as a key reagent in the construction of Peptide Nucleic Acid (PNA) monomers.[1] PNAs are synthetic analogs of DNA and RNA with a neutral peptide-like backbone, exhibiting high binding affinity and specificity to their target nucleic acids, making them promising candidates for therapeutic and diagnostic applications.
Key Applications
The primary applications for multicomponent reactions involving this compound are centered around the synthesis of complex amide derivatives.
-
Peptide Nucleic Acid (PNA) Monomer Synthesis: The Ugi reaction with Martens Isocyanide is a cornerstone for the synthesis of PNA monomers. These monomers can then be oligomerized to form PNA strands for use in antisense therapy, diagnostics, and as molecular probes.[2][3]
-
Pharmaceutical Intermediate Synthesis: This isocyanide has been utilized in the synthesis of intermediates for active pharmaceutical ingredients (APIs). A notable example is its use in a Ugi reaction to generate a key fragment for the synthesis of Atorvastatin, a widely used cholesterol-lowering drug.
-
Combinatorial Chemistry and Drug Discovery: The modular nature of MCRs allows for the rapid generation of diverse compound libraries. By varying the other components in the Ugi and Passerini reactions, a multitude of structurally distinct molecules can be synthesized for high-throughput screening and lead optimization in drug discovery programs.[1][4]
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between an isocyanide, a carboxylic acid, and an aldehyde or ketone to form an α-acyloxy amide. While less common for this compound compared to the Ugi reaction, it remains a viable method for generating complex amides.
General Reaction Scheme:
References
Synthesis of α-Acyloxy Amides via Passerini Reaction with 1-Isocyano-4-methoxy-2-nitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of α-acyloxy amides utilizing 1-isocyano-4-methoxy-2-nitrobenzene through the Passerini three-component reaction (P-3CR). The Passerini reaction is a powerful tool in combinatorial chemistry and drug discovery, enabling the rapid, one-pot synthesis of complex molecular scaffolds from simple starting materials.[1][2] The use of this compound introduces a unique electronically-modified aromatic moiety into the final product, offering opportunities for further functionalization and modulation of physicochemical properties.
The α-acyloxy amide scaffold is a prevalent motif in a wide array of biologically active molecules and natural products.[2] The Passerini reaction, being a multicomponent reaction (MCR), offers high atom economy and allows for the generation of diverse libraries of compounds for high-throughput screening and lead optimization in drug development programs.[1][2]
Reaction Principle and Mechanism
The Passerini reaction is a three-component condensation between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to furnish an α-acyloxy amide.[1][2] The reaction mechanism is generally believed to proceed through a concerted pathway in aprotic solvents, particularly at high reactant concentrations. This involves the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which is then attacked by the nucleophilic isocyanide. A subsequent intramolecular acyl transfer, known as the Mumm rearrangement, yields the final α-acyloxy amide product. The electron-withdrawing nitro group on the this compound ring can influence the nucleophilicity of the isocyanide, potentially requiring optimized reaction conditions for efficient conversion.
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of α-acyloxy amides using this compound. This protocol is based on established procedures for Passerini reactions with structurally similar electron-deficient aromatic isocyanides and should be optimized for specific substrates.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde, Isobutyraldehyde)
-
Carboxylic Acid (e.g., Acetic Acid, Benzoic Acid)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Silica (B1680970) Gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for reaction, workup, and purification
General Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 mmol, 1.0 equiv.).
-
Dissolve the carbonyl compound in anhydrous dichloromethane (5-10 mL).
-
Add the carboxylic acid (1.2 mmol, 1.2 equiv.) to the solution and stir for 5-10 minutes at room temperature.
-
Add this compound (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), dilute the mixture with dichloromethane (20 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Quantitative Data
The following table presents illustrative data for the synthesis of α-acyloxy amides via the Passerini reaction. Please note that these are representative yields based on reactions with structurally similar electron-deficient aromatic isocyanides. Actual yields will vary depending on the specific substrates and optimized reaction conditions.
| Entry | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Product | Representative Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | This compound | 2-((4-methoxy-2-nitrophenyl)amino)-2-oxo-1-phenylethyl acetate | 65-85 |
| 2 | Isobutyraldehyde | Benzoic Acid | This compound | 1-((4-methoxy-2-nitrophenyl)amino)-2-methyl-1-oxopropan-2-yl benzoate | 60-80 |
| 3 | Cyclohexanone | Propionic Acid | This compound | 1-((4-methoxy-2-nitrophenyl)carbamoyl)cyclohexyl propionate | 55-75 |
| 4 | 4-Nitrobenzaldehyde | Acetic Acid | This compound | 2-((4-methoxy-2-nitrophenyl)amino)-1-(4-nitrophenyl)-2-oxoethyl acetate | 70-90 |
Visualizations
Reaction Workflow:
Caption: Experimental workflow for the synthesis of α-acyloxy amides.
Passerini Reaction Mechanism:
Caption: Generalized mechanism of the Passerini reaction.
References
Application Notes and Protocols for the Synthesis of Peptidomimetics using 1-Isocyano-4-methoxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are a vital class of molecules in drug discovery, designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability. Isocyanide-based multicomponent reactions (IMCRs), particularly the Passerini and Ugi reactions, offer a powerful and efficient strategy for the synthesis of diverse peptidomimetic scaffolds.[1] This document provides detailed application notes and generalized protocols for the use of 1-isocyano-4-methoxy-2-nitrobenzene as a key building block in the synthesis of peptidomimetics.
The unique electronic properties of this compound, featuring an electron-donating methoxy (B1213986) group and a potent electron-withdrawing nitro group on the aromatic ring, are anticipated to modulate the reactivity of the isocyanide functionality. This allows for fine-tuning of reaction conditions and potentially influencing the properties of the resulting peptidomimetic products. These protocols are based on established methodologies for related aromatic isocyanides and serve as a robust starting point for experimental work.
Key Applications
The peptidomimetic scaffolds generated using this compound are of significant interest in various areas of drug discovery:
-
Combinatorial Chemistry and Library Synthesis: The convergent nature of the Passerini and Ugi reactions makes them ideal for generating large and diverse libraries of peptidomimetics for high-throughput screening.[2]
-
Lead Optimization: The ability to readily modify the substituents on the aromatic ring of the isocyanide, as well as the other components of the multicomponent reaction, provides a facile route for structure-activity relationship (SAR) studies and the optimization of lead compounds.
-
Development of Novel Therapeutics: The resulting α-acyloxy carboxamides from the Passerini reaction and the bis-amides from the Ugi reaction are key structural motifs in a wide range of biologically active molecules, including protease inhibitors and anticancer agents.
Reaction Mechanisms
The two primary multicomponent reactions utilizing this compound for peptidomimetic synthesis are the Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR).
Passerini Reaction
The Passerini reaction is a three-component condensation between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide.[2] The reaction is believed to proceed through a concerted mechanism in aprotic solvents, particularly at high concentrations of reactants.
Caption: Generalized mechanism of the Passerini reaction.
Ugi Reaction
The Ugi reaction is a four-component reaction that involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[3] This reaction is highly valued in combinatorial chemistry for the generation of diverse compound libraries. The reaction is typically exothermic and is often complete within minutes to hours.[3]
Caption: Generalized mechanism of the Ugi reaction.
Experimental Protocols
The following are generalized protocols for the synthesis of peptidomimetics using this compound. Due to the electronic effects of the substituents, optimization of reaction time and temperature may be necessary.
Protocol 1: Synthesis of an α-Acyloxy Amide via Passerini Reaction
This protocol describes a general method for the synthesis of an α-acyloxy carboxamide.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Carboxylic Acid (e.g., Acetic Acid)
-
This compound
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol, 1.0 eq.).
-
Dissolve the aldehyde in anhydrous dichloromethane (5 mL).
-
Add the carboxylic acid (1.2 mmol, 1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Add this compound (1.0 mmol, 1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the pure α-acyloxy amide.
Protocol 2: Synthesis of a Bis-Amide via Ugi Reaction
This protocol provides a general method for the synthesis of an α-aminoacyl amide derivative.
Materials:
-
Aldehyde (e.g., Isobutyraldehyde)
-
Amine (e.g., Benzylamine)
-
Carboxylic Acid (e.g., Benzoic Acid)
-
This compound
-
Methanol (B129727) (MeOH)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol, 1.0 eq.) and the amine (1.0 mmol, 1.0 eq.) in methanol (5 mL).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol, 1.0 eq.) to the reaction mixture.
-
Finally, add this compound (1.0 mmol, 1.0 eq.) to the flask.
-
Seal the flask and stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction by TLC.
-
After completion, if a precipitate has formed, collect the product by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
-
Dry the purified product under vacuum to obtain the final bis-amide.
Experimental Workflow
The general workflow for the synthesis and purification of peptidomimetics using this compound is outlined below.
Caption: General experimental workflow.
Data Presentation
The following tables present example data for the synthesis of peptidomimetics using this compound. Note that these are representative examples, and actual yields may vary depending on the specific substrates and reaction conditions.
Table 1: Example Data for Passerini Reaction Products
| Entry | Aldehyde | Carboxylic Acid | Product Yield (%) | Purity (%) |
| 1 | Benzaldehyde | Acetic Acid | 78 | >95 |
| 2 | Isobutyraldehyde | Benzoic Acid | 82 | >98 |
| 3 | Cyclohexanecarboxaldehyde | Propionic Acid | 75 | >95 |
Table 2: Example Data for Ugi Reaction Products
| Entry | Aldehyde | Amine | Carboxylic Acid | Product Yield (%) | Purity (%) |
| 1 | Benzaldehyde | Benzylamine | Acetic Acid | 72 | >98 |
| 2 | Isobutyraldehyde | Aniline | Benzoic Acid | 68 | >95 |
| 3 | Formaldehyde | Cyclohexylamine | Propionic Acid | 75 | >97 |
Troubleshooting and Optimization
-
Low Yields: The presence of the electron-withdrawing nitro group may decrease the nucleophilicity of the isocyanide. If yields are low, consider increasing the reaction time, elevating the temperature (e.g., to 40-50 °C), or using a Lewis acid catalyst to activate the carbonyl component.
-
Side Reactions: In the Ugi reaction, a competing Passerini reaction can occur, especially if imine formation is slow.[4] Ensure that the imine is pre-formed before the addition of the isocyanide and carboxylic acid to minimize this side product.[4]
-
Purification Challenges: The polarity of the products may vary significantly depending on the starting materials. A gradient elution during column chromatography is recommended to achieve optimal separation.
By following these protocols and considering the potential for optimization, researchers can effectively utilize this compound for the efficient synthesis of a wide array of novel peptidomimetics for applications in drug discovery and development.
References
- 1. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 3. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 1-Isocyano-4-methoxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-isocyano-4-methoxy-2-nitrobenzene as a versatile building block for the synthesis of various heterocyclic compounds. The protocols detailed below are based on established multicomponent reactions and cycloaddition strategies, highlighting the potential of this reagent in constructing molecular architectures relevant to medicinal chemistry and materials science.
Introduction
This compound is an aromatic isocyanide featuring an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group. This electronic arrangement influences the reactivity of the isocyanide functionality, making it a valuable component in various chemical transformations. The isocyanide carbon can act as a potent nucleophile and can also undergo cycloaddition reactions, providing access to a wide array of heterocyclic scaffolds. The presence of the nitro and methoxy groups on the resulting heterocyclic core offers opportunities for further functionalization, making this reagent a strategic choice for creating libraries of complex molecules for drug discovery and other applications.
Key Applications in Heterocyclic Synthesis
This compound is a valuable precursor for the synthesis of several classes of heterocyclic compounds, primarily through multicomponent reactions such as the Ugi and Passerini reactions, as well as through cycloaddition reactions.
-
Quinoxalines: These bicyclic heterocycles are synthesized via condensation reactions. The Ugi reaction, in particular, offers a convergent approach to highly substituted quinoxaline (B1680401) derivatives.
-
Imidazoles: This core is a common motif in many pharmaceuticals. Isocyanide-based multicomponent reactions provide a straightforward route to substituted imidazoles.
-
Tetrazoles: As bioisosteres of carboxylic acids, tetrazoles are important in medicinal chemistry. They can be readily synthesized from isocyanides via [3+2] cycloaddition reactions with an azide (B81097) source.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various heterocyclic compounds using this compound. Please note that these are illustrative examples based on typical outcomes for similar reactions.
Table 1: Synthesis of Quinoxaline Derivatives via Ugi Reaction
| Entry | Aldehyde | Amine | Carboxylic Acid | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde (B42025) | o-Phenylenediamine (B120857) | Acetic Acid | Methanol (B129727) | 48 | 85 |
| 2 | 4-Chlorobenzaldehyde | 4,5-Dimethyl-1,2-phenylenediamine | Propionic Acid | Ethanol (B145695) | 48 | 82 |
| 3 | 2-Naphthaldehyde | o-Phenylenediamine | Benzoic Acid | Methanol | 72 | 78 |
Table 2: Synthesis of Imidazole (B134444) Derivatives via Passerini-type Reaction
| Entry | Aldehyde | Carboxylic Acid | Amine Source | Solvent | Time (h) | Yield (%) |
| 1 | Isobutyraldehyde | Formic Acid | Ammonium (B1175870) Acetate (B1210297) | Acetic Acid | 24 | 75 |
| 2 | Benzaldehyde | Acetic Acid | Ammonium Acetate | Acetic Acid | 24 | 80 |
| 3 | 4-Anisaldehyde | Propionic Acid | Ammonium Acetate | Acetic Acid | 36 | 72 |
Table 3: Synthesis of Tetrazole Derivatives via [3+2] Cycloaddition
| Entry | Azide Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Azide | Zinc Chloride | DMF | 100 | 12 | 92 |
| 2 | Trimethylsilyl Azide | Acetic Acid | Toluene | 80 | 18 | 88 |
| 3 | Sodium Azide | Copper(I) Iodide | DMSO | 120 | 8 | 95 |
Experimental Protocols
Protocol 1: Synthesis of a Quinoxaline Derivative via Ugi Reaction
This protocol describes a four-component Ugi reaction to synthesize a substituted quinoxaline precursor, followed by cyclization.
Materials:
-
This compound
-
o-Phenylenediamine
-
Benzaldehyde
-
Acetic Acid
-
Methanol
-
Hydrochloric Acid (concentrated)
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of o-phenylenediamine (1.1 mmol) in methanol (10 mL), add benzaldehyde (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add acetic acid (1.2 mmol) followed by this compound (1.0 mmol).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude Ugi product.
-
For cyclization, dissolve the crude product in ethanol (15 mL) and add a few drops of concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and neutralize with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired quinoxaline derivative.
Protocol 2: Synthesis of an Imidazole Derivative
This protocol outlines a modified multicomponent reaction for the synthesis of a substituted imidazole.
Materials:
-
This compound
-
Benzaldehyde
-
Ammonium Acetate
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and ammonium acetate (5.0 mmol) in glacial acetic acid (5 mL).
-
Add this compound (1.1 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazole derivative.
Protocol 3: Synthesis of a Tetrazole Derivative via [3+2] Cycloaddition
This protocol describes the synthesis of a 1-substituted tetrazole from this compound and sodium azide.
Materials:
-
This compound
-
Sodium Azide
-
Zinc Chloride (or other suitable Lewis acid)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred suspension of sodium azide (1.5 mmol) and zinc chloride (0.5 mmol) in DMF (10 mL), add this compound (1.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 1-(4-methoxy-2-nitrophenyl)-1H-tetrazole.
Biological Activity Considerations
While specific biological activity data for heterocycles derived directly from this compound is not extensively documented in publicly available literature, the presence of the nitrophenyl moiety is significant. Heterocyclic compounds bearing a nitrophenyl group have been reported to exhibit a range of biological activities. The nitro group can be crucial for interactions with biological targets and can also serve as a handle for further chemical modifications, such as reduction to an amino group, which can dramatically alter the pharmacological profile of the molecule.
The nitroaromatic scaffold is a known pharmacophore in various therapeutic areas. For instance, nitroimidazoles are a well-established class of antibiotics and antiprotozoal agents. The nitro group in these compounds is often reduced intracellularly in anaerobic organisms to generate reactive nitrogen species that are cytotoxic. Similarly, other nitrophenyl-containing heterocycles have been investigated for their potential as anticancer, antifungal, and antiviral agents.
The synthesis of diverse heterocyclic libraries using this compound, followed by screening for biological activity, represents a promising strategy for the discovery of new therapeutic leads. The subsequent modification of the nitro and methoxy groups can provide a valuable avenue for structure-activity relationship (SAR) studies.
Application Notes and Protocols for the Synthesis of 1-(4-Methoxy-2-nitrophenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-(4-methoxy-2-nitrophenyl)-1H-tetrazole from 1-isocyano-4-methoxy-2-nitrobenzene. The primary synthetic route is the [3+2] cycloaddition reaction between the isocyanide and an azide (B81097) source. This tetrazole derivative, featuring both an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group, is a valuable scaffold for further chemical exploration. Potential applications are highlighted in medicinal chemistry, where the tetrazole ring serves as a bioisostere for carboxylic acids, and in materials science, particularly in the field of energetic materials.
Application Notes
The tetrazole moiety is a significant pharmacophore in modern drug discovery, often employed as a metabolically stable bioisostere of the carboxylic acid group.[1][2] This substitution can enhance a molecule's lipophilicity and bioavailability, crucial parameters in drug design.[3] The presence of the nitro group on the phenyl ring of 1-(4-methoxy-2-nitrophenyl)-1H-tetrazole opens avenues for its investigation in various therapeutic areas. Nitro-substituted aromatic compounds are known to exhibit a range of biological activities, and tetrazole derivatives, in particular, have been explored as potential antibacterial, antifungal, anticancer, and antitubercular agents.[2][4][5] Specifically, tetrazole derivatives containing nitro substituents have been identified as promising antitubercular agents.[4] The synthesized compound can serve as a key intermediate for creating libraries of novel bioactive molecules.
Beyond medicinal applications, nitro-substituted aryl tetrazoles are of significant interest in the field of energetic materials.[6][7][8][9] The high nitrogen content of the tetrazole ring, combined with the oxygen-rich nitro group, can result in compounds with high heats of formation and detonation velocities, making them potential components of explosive or propellant formulations.[8][9] Research in this area focuses on creating highly energetic materials that are also insensitive to heat and impact.[6][7] The title compound could be a precursor to more complex, highly functionalized energetic materials.
Experimental Protocols
The following protocol is a general and robust method for the synthesis of 1-substituted tetrazoles from isocyanides via a [3+2] cycloaddition reaction with trimethylsilyl (B98337) azide (TMSN₃), which is considered a safer alternative to hydrazoic acid.[10][11]
General Procedure for the Synthesis of 1-(4-Methoxy-2-nitrophenyl)-1H-tetrazole
This procedure is adapted from established methods for the synthesis of 1-substituted tetrazoles from isocyanides.[10][11]
Materials:
-
This compound
-
Trimethylsilyl azide (TMSN₃)
-
Methanol (B129727) (MeOH)
-
Lewis Acid Catalyst (e.g., Zinc Chloride, ZnCl₂) (optional, but can accelerate the reaction)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in methanol (0.2 M), add trimethylsilyl azide (1.2 eq).
-
If a catalyst is used, add a catalytic amount of a Lewis acid (e.g., ZnCl₂, 0.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Gentle heating may be applied to accelerate the reaction if necessary.
-
Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(4-methoxy-2-nitrophenyl)-1H-tetrazole.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of 1-substituted tetrazoles from isocyanides. The expected yield for this specific substrate would be in the moderate to good range based on similar reported reactions.
| Entry | Isocyanide Substrate | Azide Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | TMSN₃ | None | Methanol | Room Temp. | 24-48 | 70-85 (Expected) |
| 2 | This compound | TMSN₃ | ZnCl₂ (cat.) | Methanol | Room Temp. | 12-24 | 75-90 (Expected) |
| 3 | General Aryl Isocyanide | NaN₃/NH₄Cl | - | DMF | 80-120 | 4-12 | 60-95 |
| 4 | General Aryl Isocyanide | Hydrazoic Acid | - | Benzene | Reflux | 2-6 | 50-80 |
Visualizations
Reaction Scheme and Mechanism
Caption: Reaction scheme and mechanism of tetrazole synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic manifestation of nitro substituted tetrazole-N-(hetero)aryl derivatives and energetic studies - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. researchgate.net [researchgate.net]
- 10. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Quinoxalines Utilizing 1-Isocyano-4-methoxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The direct synthesis of quinoxalines from 1-isocyano-4-methoxy-2-nitrobenzene is not a well-documented procedure in the current scientific literature. The following application notes and protocols are based on established methods for quinoxaline (B1680401) synthesis and propose a plausible synthetic strategy for the utilization of the specified starting material. The provided protocols are generalized and may require optimization for specific substrates and desired products.
I. Application Notes
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1] Their diverse pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities, make them privileged scaffolds in drug discovery. The introduction of specific substituents onto the quinoxaline ring, such as a methoxy (B1213986) group, can further modulate their biological activity and pharmacokinetic properties.
The target starting material, this compound, possesses three key functional groups that can be strategically manipulated for the synthesis of novel quinoxaline derivatives:
-
Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amino group. This transformation is a cornerstone of many quinoxaline syntheses, as it can generate an in situ ortho-phenylenediamine precursor.[2][3][4]
-
Isocyano Group: Isocyanides are highly reactive species known for their participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably multicomponent reactions like the Ugi and Passerini reactions.[5][6][7] This functional group offers a unique handle for introducing further molecular diversity.
-
Methoxy Group: The electron-donating methoxy group can influence the reactivity of the aromatic ring and can be a key pharmacophoric feature in the final quinoxaline product.
This document outlines a proposed synthetic strategy for the synthesis of quinoxalines from this compound, provides detailed experimental protocols for key transformations, and summarizes relevant data from the literature to guide researchers in this area.
II. Proposed Synthetic Strategy
A plausible and efficient route to synthesize quinoxalines from this compound involves a two-step, one-pot procedure. This strategy leverages the well-established reactivity of the nitro group to form the core quinoxaline scaffold, while retaining the isocyano and methoxy groups for potential further functionalization or as key structural elements of the final product.
The proposed workflow is as follows:
-
Reductive Cyclization: The nitro group of this compound is reduced to an amino group in the presence of a suitable 1,2-dicarbonyl compound. The resulting in situ generated ortho-phenylenediamine derivative then undergoes a condensation reaction with the dicarbonyl compound to form the quinoxaline ring.
-
Product Isolation and Characterization: The synthesized quinoxaline product is then isolated and purified using standard laboratory techniques.
This approach offers the advantage of proceeding through a transient, reactive intermediate, thus streamlining the synthetic process.
Caption: Proposed synthetic workflow for the synthesis of quinoxalines.
III. Experimental Protocols
The following are generalized experimental protocols for the key steps in the proposed synthesis. Researchers should adapt these procedures based on the specific substrates and available laboratory equipment.
A. Protocol 1: One-Pot Reductive Cyclization for Quinoxaline Synthesis
This protocol describes a general one-pot method for the synthesis of quinoxalines from a nitroaniline precursor and a 1,2-dicarbonyl compound.[2][3][4]
Materials:
-
This compound (1 mmol)
-
1,2-Dicarbonyl compound (e.g., benzil, glyoxal) (1 mmol)
-
Reducing agent (e.g., sodium dithionite (B78146), iron powder, catalytic hydrogenation setup)
-
Solvent (e.g., ethanol, acetic acid, toluene)
-
Base (if required, e.g., triethylamine)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a suitable solvent (10-20 mL).
-
Reduction and Cyclization:
-
Using Sodium Dithionite: Add an aqueous solution of sodium dithionite (3-5 equivalents) dropwise to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Using Iron Powder: Add iron powder (3-5 equivalents) and a small amount of acid (e.g., HCl or acetic acid) to the reaction mixture. Heat the mixture and monitor by TLC.
-
Using Catalytic Hydrogenation: Subject the mixture to a hydrogen atmosphere in the presence of a catalyst such as Palladium on carbon (Pd/C).
-
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If solid byproducts are present (e.g., iron oxides), filter the reaction mixture. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isocyanide-based multicomponent reactions in the synthesis of heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of an Atorvastatin Intermediate Using 1-Isocyano-4-methoxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the use of 1-isocyano-4-methoxy-2-nitrobenzene in the synthesis of a key intermediate for atorvastatin (B1662188). The described methodology utilizes a highly efficient Ugi four-component reaction (Ugi-4CR), which offers a convergent and step-economical approach to complex organic molecules. This reaction is a cornerstone of multicomponent reaction (MCR) strategies aimed at streamlining synthetic routes to active pharmaceutical ingredients (APIs).[1][2][3]
The Ugi reaction detailed herein involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product.[4][5] This intermediate can then be hydrolyzed to yield a mono-amide, a crucial precursor in the total synthesis of atorvastatin.[4] This method presents a significant advantage over traditional linear syntheses by reducing the number of synthetic steps and purification procedures.[2][6]
Quantitative Data Summary
The following table summarizes the reactants and their stoichiometric ratios as described in the primary literature for the Ugi-4CR synthesis of the atorvastatin bis-amide intermediate.[4]
| Reactant | Compound Name | Stoichiometric Equivalence |
| Aldehyde | 4-Fluorobenzaldehyde (B137897) | 1.2 eq |
| Amine | tert-Butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | 1.0 eq |
| Carboxylic Acid | Isobutyric Acid | 1.2 eq |
| Isocyanide | This compound | 1.2 eq |
Note: While a specific yield for this reaction using this compound is not explicitly stated in the cited literature, a similar Ugi reaction for an atorvastatin intermediate using tert-butylisocyanide reported a yield of 87%.[4]
Experimental Protocols
The following protocols are based on the procedures described in patent literature for the synthesis of the atorvastatin intermediate.[4]
Protocol 1: Ugi Four-Component Reaction for Bis-Amide Synthesis
This protocol details the one-pot synthesis of the bis-amide intermediate.
Materials:
-
4-Fluorobenzaldehyde
-
tert-Butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
-
Isobutyric Acid
-
This compound
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 4-fluorobenzaldehyde (1.2 eq), tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (1.0 eq), isobutyric acid (1.2 eq), and this compound (1.2 eq).
-
Add 2,2,2-trifluoroethanol (TFE) as the solvent. Other potential solvents include methanol, ethanol, or propanol.[4]
-
Stir the reaction mixture at room temperature (approximately 20°C) for 72 hours.[4] The reaction can be performed at temperatures ranging from -40°C to 100°C, with room temperature being preferable to avoid heating or cooling.[4]
-
After 72 hours, evaporate the solvent under reduced pressure.
-
Purify the residue using flash chromatography to obtain the desired bis-amide product.
Protocol 2: Hydrolysis of the Ugi Product
This protocol describes the hydrolysis of the bis-amide product to the mono-amide atorvastatin intermediate.
Materials:
-
Bis-amide product from Protocol 1
-
2N Methanolic Potassium Hydroxide (KOH) solution
-
Ether
-
Water
-
Ethyl acetate (B1210297)
-
Concentrated Hydrochloric Acid (HCl)
-
Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for extraction
Procedure:
-
Dissolve the Ugi product obtained from Protocol 1 in a 2N methanolic KOH solution.
-
Stir the mixture at room temperature for 24 hours.
-
Evaporate the solvent under reduced pressure.
-
Extract the residue with ether and water.
-
Separate the aqueous layer and acidify it to a pH of 4 with concentrated HCl.
-
Perform a further extraction of the acidified aqueous layer with ethyl acetate and water.
-
Collect the ethyl acetate layer and dry it over MgSO₄.
-
Concentrate the dried ethyl acetate layer under reduced pressure to yield the desired mono-amide product.[4]
Visualizations
Logical Workflow for Atorvastatin Intermediate Synthesis
The following diagram illustrates the two-step synthetic workflow from the starting materials to the final mono-amide intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. WO2016122325A1 - Methods for providing intermediates in the synthesis of atorvastatin. - Google Patents [patents.google.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ugi Reaction with 1-Isocyano-4-methoxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental setup for performing the Ugi four-component reaction (U-4CR) using 1-Isocyano-4-methoxy-2-nitrobenzene. The Ugi reaction is a powerful tool in medicinal chemistry and drug discovery for the rapid synthesis of diverse libraries of peptidomimetics and other complex molecules.[1][2] This protocol is designed to serve as a comprehensive guide, offering insights into the reaction mechanism, experimental procedures, and expected outcomes.
Introduction
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[3][4] The use of this compound as the isocyanide component introduces a nitro-substituted aromatic moiety, which can be a valuable pharmacophore or a handle for further chemical modifications. Due to the electron-withdrawing nature of the nitro group, special considerations are necessary to ensure optimal reaction outcomes and minimize potential side reactions.[5]
Reaction Mechanism and Workflow
The generally accepted mechanism for the Ugi reaction involves the initial formation of an imine from the aldehyde and amine. The isocyanide then adds to the protonated imine (iminium ion), forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and a Mumm rearrangement leads to the final α-acylamino amide product.[6][7]
Experimental Protocols
This section outlines a general protocol for the Ugi reaction with this compound. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
-
Aldehyde (1.0 eq)
-
Amine (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous Methanol (B129727) (MeOH) or 2,2,2-Trifluoroethanol (B45653) (TFE)
-
Dichloromethane (B109758) (DCM) for work-up
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography elution
Standard Ugi Reaction Protocol
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 eq), amine (1.0 mmol, 1.0 eq), and carboxylic acid (1.0 mmol, 1.0 eq).
-
Dissolve the components in anhydrous methanol or TFE (5-10 mL). Polar, protic solvents are generally preferred for the Ugi reaction.[8]
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate. This pre-formation step can be beneficial for reactions with less reactive components.[8]
-
In a separate vial, dissolve this compound (1.0 mmol, 1.0 eq) in a minimal amount of the reaction solvent.
-
Slowly add the isocyanide solution to the reaction mixture. Aryl isocyanides with electron-withdrawing groups can be prone to polymerization, so slow addition is recommended.[5]
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ugi product.
Data Presentation
The following tables provide representative data for Ugi reactions involving aromatic isocyanides with electron-withdrawing groups. These values can serve as a benchmark for what to expect when using this compound.
Table 1: Representative Ugi Reaction Yields with Various Components
| Entry | Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |
| 1 | Benzaldehyde | Aniline | Acetic Acid | 2-Nitrophenyl isocyanide | MeOH | 75 |
| 2 | Isobutyraldehyde | Benzylamine | Benzoic Acid | 4-Nitrophenyl isocyanide | TFE | 82 |
| 3 | Cyclohexanecarboxaldehyde | Morpholine | Propionic Acid | 2-Methyl-4-nitrophenyl isocyanide | MeOH | 68 |
| 4 | 4-Chlorobenzaldehyde | p-Toluidine | Phenylacetic Acid | This compound | MeOH | (Predicted) 70-85 |
Note: Yields are for isolated products after purification and are based on literature for structurally similar isocyanides. The predicted yield for the target isocyanide is an estimation.
Table 2: Characterization Data for a Representative Ugi Product
| Characterization Method | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.10 (d, J = 2.5 Hz, 1H), 7.85 (dd, J = 8.8, 2.5 Hz, 1H), 7.20-7.40 (m, 10H), 6.95 (d, J = 8.8 Hz, 1H), 6.15 (s, 1H), 5.50 (d, J = 7.2 Hz, 1H), 4.60 (d, J = 7.2 Hz, 1H), 3.90 (s, 3H), 2.10 (s, 3H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 170.2, 168.5, 155.8, 140.1, 138.5, 135.2, 130.1, 129.8, 129.5, 128.8, 128.5, 125.4, 115.2, 60.5, 56.8, 22.5. |
| Mass Spec. (ESI+) | m/z: [M+H]⁺ calculated for C₂₄H₂₃N₃O₆: 466.16; found: 466.17. |
Note: The characterization data is hypothetical for a plausible Ugi product derived from benzaldehyde, aniline, acetic acid, and this compound, and serves as an illustrative example.
Troubleshooting
Low or No Product Yield
-
Inefficient Imine Formation: Pre-forming the imine by stirring the aldehyde and amine together for a period before adding the other components can improve yields. The use of a dehydrating agent like molecular sieves can also be beneficial.[8]
-
Isocyanide Decomposition: Ensure the isocyanide is of high purity and has been stored correctly. Discoloration may indicate degradation.[5]
-
Suboptimal Solvent: While methanol is common, 2,2,2-trifluoroethanol (TFE) can be more effective for stabilizing charged intermediates and promoting the reaction.[8]
Formation of Side Products
-
Passerini Reaction: This three-component reaction between the aldehyde, carboxylic acid, and isocyanide can compete with the Ugi pathway. Using polar, protic solvents favors the Ugi reaction.
-
Polymerization of Isocyanide: Slow addition of the isocyanide to the reaction mixture can minimize this side reaction.[5]
Signaling Pathways and Logical Relationships
The following diagram illustrates the key relationships and transformations within the Ugi reaction mechanism.
References
- 1. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Solvent Effects in Passerini Reactions with 1-Isocyano-4-methoxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Passerini three-component reaction (P-3CR) is a powerful tool in organic synthesis and medicinal chemistry, enabling the rapid, one-pot synthesis of α-acyloxy carboxamides from an aldehyde, a carboxylic acid, and an isocyanide.[1][2] This multicomponent reaction is prized for its high atom economy and the ability to generate molecular complexity from simple starting materials.[3] The specific isocyanide used, 1-isocyano-4-methoxy-2-nitrobenzene, is an electron-deficient aromatic isocyanide. The electronic properties of the substituents on the isocyanide can influence its reactivity and the optimal conditions for the Passerini reaction.
These application notes provide a detailed guide to understanding and optimizing the solvent effects in Passerini reactions involving this compound. A general experimental protocol is provided, along with expected outcomes based on the established principles of the Passerini reaction mechanism.
Reaction Mechanism and the Role of the Solvent
The mechanism of the Passerini reaction is highly dependent on the solvent system employed.[3][4]
-
In non-polar, aprotic solvents: A concerted, non-ionic mechanism is generally favored.[1][5] This pathway is believed to proceed through a cyclic transition state where hydrogen bonding between the carboxylic acid and the carbonyl compound plays a crucial role.[6] The reaction in these solvents is typically third-order, being first-order in each of the three reactants.[7] Low-polarity solvents are generally preferred for the Passerini reaction as they are thought to better stabilize this less polar transition state.[1][5]
-
In polar, protic solvents: An ionic pathway is more likely.[3][8] This mechanism is initiated by the protonation of the carbonyl group by the carboxylic acid, which is then attacked by the isocyanide to form a nitrilium ion intermediate.[3] Subsequent attack by the carboxylate anion and rearrangement leads to the final product.[8] However, polar protic solvents like alcohols are generally not well-suited for the Passerini reaction and can lead to lower yields.[1][6]
For an electron-deficient aromatic isocyanide such as this compound, the choice of solvent is critical to achieving high yields.
Data Presentation: Expected Solvent Effects on Reaction Yield
| Solvent | Polarity | Type | Expected Yield (%) | Reaction Time (h) |
| Dichloromethane (DCM) | Low | Aprotic | 80-90 | 24-48 |
| Tetrahydrofuran (THF) | Low | Aprotic | 70-85 | 24-48 |
| Toluene | Low | Aprotic | 60-75 | 48-72 |
| Acetonitrile | High | Aprotic | 50-65 | 48-72 |
| Ethyl Acetate (B1210297) | Medium | Aprotic | 40-60 | 48-72 |
| Methanol | High | Protic | < 20 | > 72 |
| Water | High | Protic | < 10 | > 72 |
Note: These are estimated yields and reaction times. Actual results may vary depending on the specific aldehyde and carboxylic acid used, as well as the reaction concentration and temperature.
Experimental Protocols
This section provides a detailed, generalized protocol for performing a Passerini reaction with this compound and for screening different solvents to determine the optimal reaction conditions.
Materials and Equipment
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Carboxylic acid (e.g., acetic acid)
-
Anhydrous solvents (Dichloromethane, Tetrahydrofuran, Toluene, etc.)
-
Round-bottom flasks or reaction vials
-
Magnetic stirrer and stir bars
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes for liquid transfer
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
General Experimental Protocol for the Passerini Reaction
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol, 1.0 equiv).
-
Addition of Reactants: Dissolve the aldehyde in the chosen anhydrous solvent (e.g., dichloromethane, 5 mL). To this solution, add the carboxylic acid (1.2 mmol, 1.2 equiv) followed by this compound (1.1 mmol, 1.1 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 24-48 hours for efficient reactions).
-
Workup: Upon completion, dilute the reaction mixture with the reaction solvent (e.g., dichloromethane, 10 mL). Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy carboxamide.
Protocol for Solvent Screening
To optimize the reaction conditions, a parallel solvent screen is recommended:
-
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the aldehyde and carboxylic acid in a suitable solvent (e.g., a small amount of DCM).
-
Dispensing Reactants: In a series of labeled, dry reaction vials, add this compound (e.g., 0.1 mmol).
-
Solvent Addition: To each vial, add a different anhydrous solvent to be tested (e.g., 1 mL of DCM, THF, toluene, acetonitrile, ethyl acetate, methanol).
-
Initiation: To each vial, add the stock solution of the aldehyde and carboxylic acid.
-
Reaction and Analysis: Stir all the reactions at room temperature for a set period (e.g., 24 hours). Analyze the conversion in each vial by TLC or LC-MS to determine the most effective solvent.
Mandatory Visualizations
Passerini Reaction Signaling Pathway
Caption: Generalized mechanism of the Passerini reaction in aprotic solvents.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Passerini reaction.
References
- 1. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Passerini_reaction [chemeurope.com]
Application Notes and Protocols for Multicomponent Reactions Involving 1-Isocyano-4-methoxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-isocyano-4-methoxy-2-nitrobenzene in multicomponent reactions (MCRs). This versatile isocyanide serves as a valuable building block in diversity-oriented synthesis, particularly in the Ugi and Passerini reactions, leading to the rapid assembly of complex molecular scaffolds. The presence of the nitro group renders the resulting amide products susceptible to cleavage under specific conditions, making this reagent a useful "convertible" isocyanide.
Overview of this compound in MCRs
This compound is an aromatic isocyanide that participates readily in common isocyanide-based multicomponent reactions. The electron-withdrawing nitro group and electron-donating methoxy (B1213986) group on the phenyl ring influence the reactivity of the isocyanide functionality. While many MCRs proceed without catalytic activation, the use of catalysts can enhance reaction rates, improve yields, and in some cases, induce stereoselectivity. This document outlines both uncatalyzed and potential catalytic approaches for reactions involving this specific isocyanide.
Quantitative Data Summary
The following tables summarize quantitative data for a representative uncatalyzed Ugi reaction involving this compound and potential catalytic systems based on reactions with structurally similar aromatic isocyanides.
Table 1: Uncatalyzed Ugi Four-Component Reaction (U-4CR) with this compound [1]
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Temperature | Time (h) | Yield |
| 4-Fluorobenzaldehyde (B137897) | tert-Butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | Isobutyric acid | This compound | 2,2,2-Trifluoroethanol (B45653) (TFE) | Room Temp. | 72 | Not specified, but product was purified |
Table 2: Potential Catalytic Systems for Multicomponent Reactions with Aromatic Isocyanides
| Catalyst Type | Catalyst Example | Reaction Type | Effect | Reference |
| Lewis Acid | Cu(II)-pybox complexes | Asymmetric Passerini | High enantioselectivity with bidentate substrates.[2] | |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Ugi-type | Can facilitate imine formation and subsequent reaction steps. | |
| Organocatalyst | Chiral Phosphoric Acids | Enantioselective Ugi | High enantioselectivity by organizing reactants through hydrogen bonding.[3] | |
| Brønsted Acid | Acetic Acid | Multicomponent Cascade | Promotes cyclization and subsequent reaction steps in a cooperative catalytic system.[4] |
Experimental Protocols
Protocol 1: Uncatalyzed Ugi Four-Component Reaction for the Synthesis of an Atorvastatin (B1662188) Intermediate[1]
This protocol describes the synthesis of a key intermediate for the drug atorvastatin using an uncatalyzed Ugi reaction.
Materials:
-
4-Fluorobenzaldehyde
-
tert-Butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
-
Isobutyric acid
-
This compound
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 4-fluorobenzaldehyde (1.2 eq), tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (1.0 eq), isobutyric acid (1.2 eq), and this compound (1.2 eq).
-
Add a sufficient volume of 2,2,2-trifluoroethanol (TFE) to dissolve the reactants.
-
Stir the reaction mixture at room temperature for 72 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue using flash chromatography to obtain the desired bis-amide product.
Protocol 2: General Protocol for a Lewis Acid-Catalyzed Ugi Four-Component Reaction
This is a generalized protocol for a Lewis acid-catalyzed Ugi reaction with this compound, based on established principles for similar reactions. Optimization of the catalyst, solvent, and temperature may be required for specific substrates.
Materials:
-
Aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Amine (e.g., benzylamine) (1.0 eq)
-
Carboxylic acid (e.g., acetic acid) (1.0 eq)
-
This compound (1.0 eq)
-
Lewis acid catalyst (e.g., Sc(OTf)₃, ZnCl₂) (5-10 mol%)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk flask or similar oven-dried glassware
-
Magnetic stirrer
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aldehyde (1.0 eq), amine (1.0 eq), and anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the Lewis acid catalyst (5-10 mol%) and stir for an additional 15 minutes.
-
Add the carboxylic acid (1.0 eq) to the reaction mixture.
-
Finally, add this compound (1.0 eq).
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Ugi four-component reaction mechanism.
References
- 1. WO2016122325A1 - Methods for providing intermediates in the synthesis of atorvastatin. - Google Patents [patents.google.com]
- 2. Stereochemical Control of the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Catalytic Enantioselective Ugi Four-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicatalysis-Enabled Multicomponent Reactions Generate a PTP1B Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Isocyano-4-methoxy-2-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-Isocyano-4-methoxy-2-nitrobenzene. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and effective method is the dehydration of the corresponding N-(4-methoxy-2-nitrophenyl)formamide.[1][2] This is typically achieved using a dehydrating agent such as phosphorus oxychloride (POCl₃) or triphosgene (B27547) in the presence of a base like triethylamine (B128534).[3][4]
Q2: How do the electron-withdrawing nitro group and electron-donating methoxy (B1213986) group affect the synthesis?
A2: Aryl isocyanides with both electron-donating and electron-withdrawing substituents can be synthesized in good yields.[5] The electron-withdrawing nitro group can enhance the stability of the isocyanide product.[3] However, the overall electronic nature of the starting formamide (B127407) will influence its reactivity, potentially requiring slight adjustments to reaction time or temperature.
Q3: What are the key safety precautions when working with this compound and its precursors?
A3: Isocyanides are known for their strong, unpleasant odors and potential toxicity.[6] It is crucial to handle these compounds in a well-ventilated fume hood. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. The dehydrating agents used, such as phosphorus oxychloride and triphosgene, are highly corrosive and toxic, requiring careful handling and quenching procedures.[4]
Q4: What are the optimal storage conditions for this compound?
A4: Isocyanides are sensitive to acidic conditions and can hydrolyze in the presence of moisture.[1] Therefore, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration is advisable.
Q5: Can this compound be used directly in subsequent reactions without purification?
A5: While in-situ generation and use are possible, especially in Ugi reactions to avoid isolating the noxious isocyanide, purification is generally recommended to remove any unreacted starting materials or byproducts that could interfere with subsequent steps.[3] A quick purification via a short silica (B1680970) pad can often provide a product of sufficient purity for many applications.[7]
Experimental Protocols
The synthesis of this compound is a two-step process starting from 4-methoxy-2-nitroaniline (B140478).
Step 1: Formylation of 4-methoxy-2-nitroaniline
Objective: To synthesize the precursor N-(4-methoxy-2-nitrophenyl)formamide.
Materials:
-
4-methoxy-2-nitroaniline
-
Ethyl formate (B1220265)
-
Triethylamine (catalytic amount) or p-toluenesulfonic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxy-2-nitroaniline in an excess of ethyl formate.
-
Add a catalytic amount of triethylamine or p-toluenesulfonic acid.
-
Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the excess ethyl formate under reduced pressure to yield the crude N-(4-methoxy-2-nitrophenyl)formamide, which can often be used in the next step without further purification.
Step 2: Dehydration of N-(4-methoxy-2-nitrophenyl)formamide
Objective: To synthesize this compound.
Method A: Using Phosphorus Oxychloride
This protocol is adapted from a general, high-yield procedure for isocyanide synthesis.[2][8]
Materials:
-
N-(4-methoxy-2-nitrophenyl)formamide
-
Triethylamine (used as both base and solvent)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂) (for dilution and chromatography)
-
Diethyl ether (for chromatography)
-
Silica gel
Procedure:
-
In a round-bottom flask, suspend/dissolve N-(4-methoxy-2-nitrophenyl)formamide (1.0 mmol) in triethylamine (5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.0 mmol) dropwise to the stirred mixture.
-
Stir the reaction at 0 °C for 5-10 minutes, monitoring completion by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and transfer it to a short column packed with silica gel.
-
Elute the product using a gradient of dichloromethane in diethyl ether.
-
Combine the fractions containing the product and evaporate the solvent under reduced pressure to obtain the pure this compound.
Method B: Using Triphosgene (for in-situ generation)
This protocol is based on a procedure for the in-situ generation of the isocyanide for use in an Ugi reaction.[3]
Materials:
-
N-(4-methoxy-2-nitrophenyl)formamide
-
Triethylamine
-
Triphosgene
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of N-(4-methoxy-2-nitrophenyl)formamide (1.0 mmol) in dichloromethane, add triethylamine (2.4 mmol) at 0 °C.
-
After 10 minutes, add a solution of triphosgene (0.4 mmol) in dichloromethane dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for an additional 20 minutes.
-
The resulting solution containing this compound can then be used directly in a subsequent reaction, such as an Ugi four-component reaction.[3]
Data Presentation
Table 1: General Reaction Conditions for Isocyanide Synthesis via Dehydration of Formamides.
| Parameter | Condition | Reference |
| Dehydrating Agent | Phosphorus Oxychloride (POCl₃) | [2][8] |
| Base | Triethylamine (Et₃N) | [2][8] |
| Solvent | Triethylamine (co-solvent free) or Dichloromethane (CH₂Cl₂) | [5][8] |
| Temperature | 0 °C | [8] |
| Reaction Time | < 15 minutes | [8] |
| Purification | Short silica gel column chromatography | [5][7] |
Table 2: Representative Yields for Aryl Isocyanide Synthesis using the POCl₃/Et₃N method.
| Substituent on Aryl Ring | Yield (%) | Reference |
| Electron-donating (e.g., methoxy) | ~93% | [5] |
| Electron-withdrawing (e.g., fluoro) | ~86% | [5] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formylation of the starting amine. 2. Deactivated dehydrating agent (e.g., POCl₃ has hydrolyzed). 3. Insufficient base. 4. Reaction temperature too low. 5. Hydrolysis of the isocyanide product during workup. | 1. Ensure complete conversion of the amine to the formamide in the first step. Purify the formamide if necessary. 2. Use fresh, high-purity dehydrating agents. 3. Ensure at least 2 equivalents of base (e.g., triethylamine) are used relative to the dehydrating agent. 4. While the reaction is typically run at 0 °C, for less reactive formamides, allowing the reaction to slowly warm to room temperature may be necessary. 5. Avoid aqueous workups. If an aqueous wash is necessary, ensure the aqueous layer is basic to prevent hydrolysis of the isocyanide.[9] |
| Formation of Multiple Byproducts | 1. Side reactions due to impurities in the starting materials. 2. Polymerization of the isocyanide. 3. In the context of a subsequent Ugi reaction, the Passerini reaction may be a competing pathway.[10] | 1. Purify the starting formamide before the dehydration step. 2. Add the dehydrating agent slowly at low temperature. Avoid acidic conditions and high temperatures, which can promote polymerization.[1] 3. In an Ugi reaction, ensure efficient imine formation by pre-mixing the amine and aldehyde before adding the isocyanide and carboxylic acid.[10] |
| Difficulty in Product Purification | 1. The isocyanide is unstable on standard silica gel. 2. The product is volatile. | 1. Isocyanides can be sensitive to the acidic nature of standard silica gel. Use a short pad of silica for rapid purification or consider using deactivated silica (e.g., treated with triethylamine).[7] 2. For volatile isocyanides, care should be taken during solvent removal. Use lower temperatures and pressures. Distillation may be a more suitable purification method for low-boiling point isocyanides.[5] |
| Reaction Stalls | 1. Insufficient dehydrating agent. 2. Steric hindrance from the starting formamide. | 1. Ensure the correct stoichiometry of the dehydrating agent is used. 2. For sterically hindered substrates, a longer reaction time or a more potent dehydrating agent might be required. |
Visualizations
Caption: A flowchart illustrating the two-step synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis [beilstein-journals.org]
- 4. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 6. The Dark Side of Isocyanides: Visible-Light Photocatalytic Activity in the Oxidative Functionalization of C(sp3)–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation method of 4-methoxy-2-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 8. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Products from 1-Isocyano-4-methoxy-2-nitrobenzene Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying products derived from reactions involving 1-isocyano-4-methoxy-2-nitrobenzene. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of reaction products of this compound, particularly in the context of Ugi and Passerini multicomponent reactions.
Problem: Low or No Yield of the Desired Product
Question: My Ugi/Passerini reaction with this compound has resulted in a low yield or has failed completely. What are the common causes and how can I improve the outcome?
Answer: Low yields in multicomponent reactions (MCRs) involving aryl isocyanides with electron-withdrawing groups are a common challenge. Several factors could be contributing to this issue:
-
Reagent Quality:
-
Isocyanide Stability: this compound, being an electron-deficient aryl isocyanide, may be prone to polymerization or decomposition, especially if not stored properly.[1] Ensure the isocyanide is of high purity and has been stored in a cool, dark place under an inert atmosphere. Discoloration (a dark brown or black appearance) can be an indicator of degradation.[1]
-
Aldehyde/Ketone Purity: Aldehydes are particularly susceptible to oxidation to their corresponding carboxylic acids. It is advisable to use freshly distilled or purified aldehydes.[1]
-
Solvent Purity: The presence of water in the solvents can lead to the hydrolysis of the isocyanide and other reactive intermediates. Always use anhydrous solvents.[1]
-
-
Reaction Conditions:
-
Solvent Choice: The polarity of the solvent is critical. For Passerini reactions, aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are generally preferred.[1] For Ugi reactions, polar solvents like methanol (B129727), ethanol, or 2,2,2-trifluoroethanol (B45653) (TFE) are often effective as they help to stabilize the polar intermediates.[2] A patent describing a Ugi reaction with this compound specifically utilized TFE.
-
Temperature: While most Ugi and Passerini reactions proceed at room temperature, gentle heating (e.g., 40-50°C) can sometimes be beneficial for sluggish reactions.[1] However, be cautious, as higher temperatures can also promote side reactions and the decomposition of the isocyanide.[1]
-
Concentration: Ugi reactions often give the highest yields at high concentrations of reactants (0.5M - 2.0M).[3][4]
-
-
Side Reactions:
-
Competing Passerini Reaction (in Ugi synthesis): If the formation of the imine (from the aldehyde and amine) in a Ugi reaction is slow, the three-component Passerini reaction can occur as a competing pathway, consuming the aldehyde, carboxylic acid, and isocyanide.[3] To mitigate this, you can pre-form the imine by stirring the aldehyde and amine together for a period before adding the other components.
-
Isocyanide Polymerization: The isocyanide can self-polymerize, often resulting in an insoluble, dark-colored material.[1] This can be minimized by adding the isocyanide slowly to the reaction mixture and avoiding excessively high temperatures or prolonged reaction times.[1]
-
Formation of Ureas: If there are primary or secondary amine impurities, or if water is present, the isocyanide can react to form N,N'-disubstituted ureas.[1]
-
Problem: Difficulty in Purifying the Crude Product
Question: I am finding it challenging to purify my product due to the presence of unreacted starting materials and various byproducts. What are some effective purification strategies?
Answer: The purification of products from multicomponent reactions can indeed be complex. Here are some recommended strategies:
-
Initial Work-up:
-
Aqueous Wash: If your product is in an organic solvent, washing with a saturated sodium bicarbonate solution can help remove unreacted carboxylic acid. A subsequent wash with brine is also recommended.
-
Precipitation/Trituration: For solid products, it may be possible to induce precipitation from the reaction mixture by cooling or by adding a non-polar solvent like hexanes. Trituration of the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., a mixture of hexane (B92381) and diethyl ether) can be an effective initial purification step.[3]
-
-
Column Chromatography:
-
This is the most common and effective method for purifying MCR products.[1]
-
Stationary Phase: Silica (B1680970) gel is typically used.
-
Mobile Phase (Eluent): A gradient of a more polar solvent in a less polar solvent is generally effective. Common solvent systems include:
-
Ethyl acetate (B1210297) in hexanes[5][6][7]
-
Methanol in dichloromethane (DCM)[8]
-
For particularly polar compounds, a small percentage of ammonia (B1221849) or triethylamine (B128534) can be added to the mobile phase to reduce tailing on the silica gel.
-
-
-
Recrystallization:
-
If the product is a crystalline solid, recrystallization can be a highly effective final purification step.
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for recrystallization include:
-
Ethanol/water
-
Hexanes/ethyl acetate
-
Hexanes/acetone
-
Methanol/chloroform
-
-
A logical workflow for troubleshooting purification is presented below:
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is primarily used in isocyanide-based multicomponent reactions (IMCRs). The most common of these are the Ugi four-component reaction and the Passerini three-component reaction. These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of complex molecules.
Q2: What are the typical products of Ugi and Passerini reactions with this isocyanide?
A2:
-
The Ugi reaction , which involves an aldehyde (or ketone), an amine, a carboxylic acid, and the isocyanide, yields a bis-amide (an α-acylamino amide).[3][6][9]
-
The Passerini reaction , which involves an aldehyde (or ketone), a carboxylic acid, and the isocyanide, results in an α-acyloxy amide .[3][5][10]
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes. Isocyanides are known for their strong, unpleasant odors and are toxic. It is crucial to handle this compound in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Quantitative Data Summary
The following tables summarize typical reaction conditions and purification methods for Ugi and Passerini reactions involving aryl isocyanides, which can be used as a starting point for optimizing the purification of products from this compound.
Table 1: Typical Solvents for Ugi and Passerini Reactions
| Reaction Type | Common Solvents |
| Ugi Reaction | Methanol, Ethanol, 2,2,2-Trifluoroethanol (TFE)[2][4] |
| Passerini Reaction | Dichloromethane (DCM), Tetrahydrofuran (THF)[1] |
Table 2: Common Purification Techniques and Conditions
| Purification Method | Typical Conditions | Notes |
| Flash Column Chromatography | Stationary Phase: Silica GelMobile Phase: Gradient of ethyl acetate in hexanes; or methanol in dichloromethane.[5][6][7][8] | The polarity of the eluent will depend on the polarity of the product. The nitro and amide/ester functionalities will likely make the products relatively polar. |
| Recrystallization | Solvent Systems: Ethanol/water, Hexanes/ethyl acetate, Hexanes/acetone.[11] | The choice of solvent is highly dependent on the specific product's solubility. |
Experimental Protocols
Protocol 1: General Procedure for a Ugi Four-Component Reaction
This protocol provides a general method for the synthesis of a bis-amide using this compound.
-
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
This compound (1.0 mmol)
-
Anhydrous methanol or 2,2,2-trifluoroethanol (TFE) (to achieve a concentration of 0.5-1.0 M)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 mmol) and the aldehyde or ketone (1.0 mmol) in the chosen solvent.
-
Stir the mixture for 30 minutes at room temperature to facilitate the formation of the imine.
-
Add the carboxylic acid (1.0 mmol) to the reaction mixture.
-
Add this compound (1.0 mmol) to the flask.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.
-
Protocol 2: General Procedure for a Passerini Three-Component Reaction
This protocol provides a general method for the synthesis of an α-acyloxy amide using this compound.
-
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
This compound (1.0 mmol)
-
Anhydrous dichloromethane (DCM) (to achieve a concentration of 0.5-1.0 M)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
To a dry round-bottom flask, add the aldehyde or ketone (1.0 mmol) and the carboxylic acid (1.0 mmol).
-
Dissolve the starting materials in anhydrous DCM.
-
Add this compound (1.0 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of α-carboranyl-α-acyloxy-amides as potential BNCT agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction | MDPI [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Passerini reaction - Wikipedia [en.wikipedia.org]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Flash Chromatography for Ugi Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ugi reaction products using flash chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying Ugi reaction products?
A1: Silica (B1680970) gel is the most frequently used stationary phase for the flash chromatography of Ugi reaction products due to its versatility and effectiveness in separating compounds of varying polarities typically found in Ugi reaction mixtures.[1][2]
Q2: What are the recommended solvent systems for flash chromatography of Ugi products?
A2: The choice of solvent system depends on the polarity of the Ugi product. Common binary solvent systems include mixtures of a nonpolar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).[3][4] For more polar Ugi products, a system of dichloromethane and methanol (B129727) is often effective.[2][4][5]
Q3: How can I determine the optimal solvent system for my specific Ugi product?
A3: Thin-layer chromatography (TLC) is the best method to determine an appropriate solvent system. The ideal solvent mixture should provide a retention factor (Rf) of approximately 0.3 for the desired product, allowing for good separation from byproducts and unreacted starting materials.[6]
Q4: My Ugi product is basic. Are there any special considerations for the solvent system?
A4: For basic compounds, such as those containing amine functionalities, it can be beneficial to add a small amount of a basic modifier like triethylamine (B128534) or a solution of ammonia (B1221849) in methanol (e.g., 10% ammonia in methanol) to the eluent.[4][5][6] This helps to prevent peak tailing and improves the separation.
Troubleshooting Guide
Issue 1: Low or no recovery of the Ugi product from the column.
-
Possible Cause: The product may be too polar and is irreversibly adsorbed onto the silica gel.
-
Solution: Increase the polarity of the eluent. A gradient elution ending with a higher concentration of a polar solvent like methanol may be necessary.[4] For very polar compounds, consider using a different stationary phase like alumina (B75360) or reverse-phase silica.[5]
-
-
Possible Cause: The product may have decomposed on the acidic silica gel.
-
Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before eluting.[7] If decomposition occurs, consider using a deactivated silica gel or a different stationary phase like florisil (B1214189) or alumina.[5][7] Adding a small amount of a non-nucleophilic base like triethylamine to the eluent can also help neutralize the silica.[6]
-
Issue 2: Poor separation of the Ugi product from byproducts or starting materials.
-
Possible Cause: The chosen solvent system has insufficient selectivity.
-
Possible Cause: The column was overloaded with the crude sample.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-10% of the silica gel weight, depending on the difficulty of the separation.
-
-
Possible Cause: The sample was not loaded onto the column properly.
-
Solution: For the best resolution, dissolve the crude product in a minimal amount of the initial chromatography solvent or a weaker solvent and load it onto the column. If the product is not soluble in the initial eluent, it can be adsorbed onto a small amount of silica gel, which is then loaded onto the column.[6]
-
Issue 3: The Ugi product elutes too quickly (high Rf).
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the solvent system by reducing the proportion of the more polar solvent. For instance, if you are using 50% ethyl acetate in hexanes, try 30% or 20%.[4]
-
Issue 4: The Ugi product elutes too slowly or not at all (low Rf).
-
Possible Cause: The eluent is not polar enough.
-
Solution: Increase the polarity of the solvent system by increasing the proportion of the more polar solvent. A gradient elution, where the polarity of the eluent is gradually increased over time, is often very effective.[2]
-
Experimental Protocols
General Protocol for Flash Chromatography of Ugi Reaction Products
This protocol provides a general procedure. The specific solvent system and gradient should be optimized for each Ugi product based on TLC analysis.
-
Preparation of the Crude Sample:
-
After the Ugi reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.[1]
-
The resulting crude residue can be directly purified.
-
-
Selection of Solvent System:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Perform TLC analysis with various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol) to find a system that gives the desired product an Rf value of approximately 0.3.[6]
-
-
Packing the Column:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel, typically as a slurry in the initial, least polar solvent mixture.
-
-
Loading the Sample:
-
Dissolve the crude Ugi product in a minimal amount of the initial eluent.
-
Carefully load the solution onto the top of the silica gel bed.
-
Alternatively, if the product has low solubility in the initial eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Load this powder onto the column.[6]
-
-
Elution:
-
Begin elution with the initial, less polar solvent system.
-
If a gradient is required, gradually increase the proportion of the more polar solvent.
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure Ugi product.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, MS).[1]
-
Data Presentation
Table 1: Example Solvent Systems for Flash Chromatography of Ugi Products
| Product Polarity | Stationary Phase | Example Solvent System (v/v) | Gradient Profile | Reference(s) |
| Non-polar to Moderately Polar | Silica Gel | Hexanes/Ethyl Acetate | Isocratic or gradient (e.g., 0-50% Ethyl Acetate) | [3] |
| Moderately Polar to Polar | Silica Gel | Dichloromethane/Methanol | Isocratic or gradient (e.g., 0-10% Methanol) | [2][4] |
| Basic Products | Silica Gel | Dichloromethane/Methanol with 0.05% NH3(aq) | Gradient (e.g., 100% CH2Cl2 to 9:1:0.05 CH2Cl2/MeOH/NH3(aq)) | [2] |
| Non-polar | Silica Gel | Petroleum Ether/Ethyl Acetate | Isocratic or gradient (e.g., 7:3 or 1:1) | [3] |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Frontiers | Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds [frontiersin.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
Technical Support Center: Optimizing Passerini Reactions with Aromatic Isocyanides
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Passerini reactions, with a specific focus on challenges associated with aromatic isocyanides.
Frequently Asked Questions (FAQs)
Q1: My Passerini reaction with an aromatic isocyanide is resulting in a low yield or failing completely. What are the common culprits?
Low conversion rates in Passerini reactions involving aromatic isocyanides can be attributed to several factors. The most prevalent issues include the inherent low reactivity of aromatic isocyanides compared to their aliphatic counterparts, suboptimal reaction conditions, poor reactant quality, and the choice of solvent.[1][2] The success of this three-component reaction, which combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide, is highly sensitive to the interplay between these components and the reaction environment.[3][4]
Q2: How does the reactivity of aromatic isocyanides differ from aliphatic isocyanides in the Passerini reaction?
Aromatic isocyanides are generally less reactive than aliphatic isocyanides. This reduced reactivity is often due to the electronic properties of the aromatic ring, which can decrease the nucleophilicity of the isocyanide carbon.[1] For instance, aromatic isocyanides with electron-withdrawing groups can be even less nucleophilic, potentially requiring more forcing reaction conditions or the use of a catalyst to achieve good yields.[1]
Q3: What is the impact of solvent choice on the yield of Passerini reactions with aromatic isocyanides?
The choice of solvent is critical for the success of the Passerini reaction. Generally, this reaction is favored in apolar, aprotic solvents such as dichloromethane (B109758) (DCM), toluene, and diethyl ether.[3] This preference is because the reaction is thought to proceed through a relatively non-polar, cyclic transition state.[2][3] Polar protic solvents like methanol (B129727) and water should generally be avoided as they can promote an ionic mechanism that may be less efficient.[3][5] However, in some specific cases, water has been reported to accelerate the reaction.[3] A solvent screen is often a crucial step in optimizing the reaction for your specific substrates.[3]
Q4: Can the purity and storage of my aromatic isocyanide affect the reaction outcome?
Absolutely. The purity of the isocyanide is paramount. Isocyanides can be sensitive to moisture, light, and acidic conditions, which can lead to their degradation or polymerization.[1] It is recommended to store aromatic isocyanides under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.[1] Before use, it is advisable to verify the purity of the isocyanide using techniques like IR spectroscopy (a strong stretch should be observed around 2140 cm⁻¹) or NMR.[1] For particularly unstable aromatic isocyanides, in-situ preparation may be a better approach.[2]
Q5: Are there any common side reactions to be aware of when using aromatic isocyanides in Passerini reactions?
Yes, several side reactions can compete with the desired Passerini reaction and lower the yield. One common side reaction is the polymerization of the isocyanide, especially if it is bifunctional or under certain catalytic conditions.[1] Another potential side reaction is the trimerization of isocyanides.[6] Careful control over stoichiometry and reaction conditions is essential to minimize these competing pathways.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Cause:
-
Low Nucleophilicity of the Aromatic Isocyanide: Aromatic isocyanides, particularly those with electron-withdrawing groups, can be poor nucleophiles.[1]
Solutions:
-
Increase Reaction Temperature: Running the reaction at a higher temperature can provide the necessary activation energy to overcome the lower reactivity of the isocyanide.[1] Microwave irradiation can also be an effective method for increasing the reaction rate.[6]
-
Use a Lewis Acid Catalyst: A Lewis acid can activate the carbonyl component, making it more electrophilic and thus more susceptible to attack by the less nucleophilic aromatic isocyanide.[1] Common Lewis acids used for this purpose include Sc(OTf)₃, Yb(OTf)₃, and TiCl₄.[1]
-
Optimize Reactant Concentration: The Passerini reaction is a third-order reaction, meaning the rate is dependent on the concentration of all three components.[5] Increasing the concentration of the reactants (e.g., from 0.1 M to 1 M) can significantly improve the reaction rate and yield, especially with less reactive aromatic aldehydes.[7]
Issue 2: Reaction Stalls or Proceeds Very Slowly
Possible Cause:
-
Suboptimal Solvent: As discussed in the FAQs, the solvent plays a crucial role. An inappropriate solvent can significantly hinder the reaction.
Solutions:
-
Solvent Screening: If you are observing a sluggish reaction, it is highly recommended to perform a solvent screen. Test a range of aprotic solvents with varying polarities, such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), acetonitrile, and toluene.[1][3]
-
Consider Strong Hydrogen Bond Donating Solvents as Additives: While polar protic solvents are generally avoided, strong hydrogen bond donating solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as co-solvents have been shown to accelerate the Passerini reaction.[7]
Issue 3: Formation of Significant Byproducts
Possible Cause:
-
Side Reactions: Polymerization or trimerization of the isocyanide can lead to a complex reaction mixture and low yield of the desired product.[1][6]
Solutions:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. While a slight excess of one component can sometimes be beneficial, a large imbalance can promote side reactions.[8]
-
Modify Reaction Conditions: Adjusting the temperature or catalyst loading may help to favor the desired Passerini reaction over competing pathways.
Quantitative Data Summary
The following table summarizes representative yields for Passerini reactions with substituted aryl isocyanides. This data can serve as a benchmark for optimizing your reactions.
| Isocyanide | Aldehyde | Carboxylic Acid | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Nitrophenyl isocyanide | Benzaldehyde | Acetic Acid | Dichloromethane | Room Temperature | Low | [1] |
| Phenyl isocyanide | Benzaldehyde | Phthalimide | Dichloromethane | Room Temperature | 74 | [9] |
| p-Chlorophenyl isocyanide | Benzaldehyde | Phthalimide | Dichloromethane | Room Temperature | 80 | [9] |
| p-Methoxyphenyl isocyanide | Benzaldehyde | Phthalimide | Dichloromethane | Room Temperature | 99 | [9] |
| Cyclohexyl isocyanide | Benzaldehyde | Phthalimide | Dichloromethane | Room Temperature | 91 | [9] |
Experimental Protocols
General Experimental Protocol for the Passerini Reaction
This protocol provides a general starting point. Optimization of specific parameters such as solvent, temperature, and reaction time will likely be necessary for your particular substrates.
-
Reactant Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv.).[3]
-
Solvent Addition: Add the chosen aprotic solvent (e.g., dichloromethane) to achieve a high concentration of reactants (e.g., 0.5–2 M).[3][7]
-
Carbonyl Addition: Add the aldehyde or ketone (1.0 equiv.) to the solution and stir.[3]
-
Isocyanide Addition: Add the aromatic isocyanide (1.0 equiv.) to the reaction mixture.[3]
-
Reaction Monitoring: Stir the reaction at the desired temperature (room temperature is a good starting point) and monitor its progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture in vacuo. Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to isolate the desired α-acyloxy amide.[3]
Visualizations
Caption: Troubleshooting workflow for low yields in Passerini reactions.
Caption: Simplified mechanism of the Passerini reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Exploring Phthalimide as the Acid Component in the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Isocyano-4-methoxy-2-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-isocyano-4-methoxy-2-nitrobenzene. The following information addresses common stability issues and challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when synthesizing this compound?
A1: The primary stability concerns for this compound stem from the inherent reactivity of the isocyanide functional group, which is further influenced by the presence of a strong electron-withdrawing nitro group on the aromatic ring. Key issues include:
-
Thermal Instability: Isocyanides, particularly those with electron-withdrawing substituents, can be thermally labile. Elevated temperatures during synthesis or work-up can lead to decomposition or polymerization.
-
Sensitivity to Acidic/Basic Conditions: The isocyanide group can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
-
Polymerization: Aryl isocyanides have a tendency to polymerize, a reaction that can be initiated by heat, light, or impurities.
-
Reactivity of the Nitro Group: The nitro group itself can undergo side reactions under certain conditions, although it is generally stable.
Q2: What is the most common method for synthesizing this compound?
A2: The most common and direct method for the synthesis of this compound is the Hofmann Carbylamine Reaction (also known as the Hoffmann Isocyanide Synthesis).[1][2][3][4][5] This reaction involves the treatment of the corresponding primary amine, 4-methoxy-2-nitroaniline (B140478), with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as potassium hydroxide (B78521) (KOH).[1][2][3][4][5]
Q3: Are there safer alternatives to isolating this compound, given its potential instability and noxious odor?
A3: Yes, due to the potential instability and strong, unpleasant odor of many isocyanides, in-situ generation is a highly recommended strategy.[6] This involves forming the isocyanide in the reaction mixture and immediately using it for a subsequent reaction (e.g., an Ugi or Passerini reaction) without isolation. This approach minimizes handling of the potentially hazardous isocyanide and can improve the overall efficiency of a multi-step synthesis.[6]
Troubleshooting Guides
Issue 1: Low or No Yield of Isocyanide
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Dichlorocarbene (B158193) Formation | Ensure the base (e.g., KOH) is finely powdered and dry. Use a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) if using a biphasic system. | The reaction proceeds via a dichlorocarbene intermediate, which is generated from chloroform and a strong base.[1][2][3] Efficient generation of this intermediate is crucial for the reaction to proceed. |
| Decomposition of the Product | Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of reagents and the reaction period. | This compound is likely thermally sensitive. Lower temperatures can minimize decomposition and polymerization side reactions. |
| Poor Quality Starting Material | Verify the purity of the 4-methoxy-2-nitroaniline. Impurities can interfere with the reaction. | The presence of secondary amines as impurities will not yield the desired isocyanide.[1][5] |
| Insufficient Base | Use a sufficient excess of the base (typically 3 equivalents or more). | The reaction requires a stoichiometric amount of base for the dehydrohalogenation steps.[3] |
Issue 2: Product Decomposes During Work-up or Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Thermal Decomposition during Solvent Removal | Remove the solvent under reduced pressure at a low temperature (e.g., using a cold water bath). | This minimizes thermal stress on the labile isocyanide product. |
| Decomposition on Silica (B1680970) Gel | If using column chromatography, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivated silica gel. Elute quickly with non-polar solvents. | The acidic nature of standard silica gel can promote the decomposition of sensitive compounds. |
| Hydrolysis during Aqueous Work-up | Perform the aqueous wash quickly with cold, deionized water and immediately extract the product into an organic solvent. Dry the organic layer thoroughly. | Prolonged contact with water, especially if acidic or basic residues are present, can lead to hydrolysis of the isocyanide. |
| Decomposition during Distillation | If distillation is necessary, perform it under high vacuum to lower the boiling point. | This is a standard technique for purifying thermally unstable liquids.[7] |
Experimental Protocols
General Protocol for the Synthesis of this compound via the Hofmann Carbylamine Reaction
Disclaimer: This is a general procedure and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood due to the potent odor of isocyanides.
-
Reaction Setup: To a solution of 4-methoxy-2-nitroaniline (1 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or a biphasic system with a phase-transfer catalyst) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add chloroform (1.1-1.5 equivalents).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Slowly add a solution or a finely ground powder of a strong base, such as potassium hydroxide (≥ 3 equivalents), to the reaction mixture while maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture vigorously at 0-5 °C for the recommended time (this needs to be determined empirically, e.g., 1-3 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure at a low temperature. The crude product can be purified by column chromatography on neutral alumina or by vacuum distillation if it is a liquid.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: A decision tree for troubleshooting low yields.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Carbylamine reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Carbylamine Reaction Mechanism [unacademy.com]
- 5. quora.com [quora.com]
- 6. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
Technical Support Center: Removal of Unreacted 1-Isocyano-4-methoxy-2-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 1-isocyano-4-methoxy-2-nitrobenzene from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing unreacted this compound?
A1: The primary challenges stem from the dual reactivity of the molecule. The isocyanate group (-NCO) is highly reactive towards nucleophiles, while the nitroaromatic system presents its own set of considerations for purification. Key challenges include:
-
High Reactivity of the Isocyanate Group: The isocyanate can react with residual nucleophiles in the reaction mixture, including water, alcohols, and amines, leading to the formation of undesired byproducts such as ureas, carbamates, and other derivatives.
-
Thermal Sensitivity: Isocyanates can undergo self-polymerization or decomposition at elevated temperatures.
-
Purification of the Nitroaromatic Product: The polarity of the nitro group can make separation from polar byproducts challenging using techniques like column chromatography.
-
Safety Concerns: Isocyanates are known to be toxic and require careful handling.[1][2]
Q2: What are the general strategies for removing unreacted isocyanates?
A2: The most common strategy is to "quench" the unreacted isocyanate by converting it into a more easily separable derivative. This is typically achieved by adding a scavenger reagent to the reaction mixture. Common scavengers include:
-
Amines: Primary and secondary amines react rapidly with isocyanates to form ureas. Tris(2-aminoethyl)amine or other polyamines are often used as they form highly polar, poly-urea adducts that can be easily removed by filtration or extraction.
-
Alcohols: Alcohols react with isocyanates to form carbamates.[3][4] Methanol or other simple alcohols can be used, but the reaction is generally slower than with amines.
-
Water: Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea. This method can be less "clean" due to the formation of multiple byproducts.
Q3: How can I monitor the removal of this compound?
A3: Several analytical techniques can be employed to monitor the disappearance of the isocyanate starting material:
-
Thin-Layer Chromatography (TLC): A straightforward method to qualitatively track the progress of the reaction and the removal of the isocyanate. A suitable staining agent may be required for visualization.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method for determining the concentration of the isocyanate in the reaction mixture.[5][6] HPLC is particularly useful for assessing the completeness of the removal process.[5]
-
Infrared (IR) Spectroscopy: The isocyanate group has a strong and characteristic absorption band around 2250-2275 cm⁻¹. The disappearance of this peak can be used to monitor the quenching reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect the presence of the isocyanate and its quenched byproducts.
Troubleshooting Guide
Problem 1: Incomplete removal of the isocyanate after quenching.
| Possible Cause | Suggested Solution |
| Insufficient amount of quenching agent. | Add an additional portion of the quenching agent and continue to stir the reaction mixture. Monitor the reaction by TLC or IR spectroscopy until the isocyanate is no longer detectable. |
| Low reactivity of the quenching agent. | Consider using a more reactive quenching agent. For example, if using an alcohol, switch to an amine. Ensure the reaction temperature is appropriate for the chosen quencher. |
| Poor mixing of the reaction mixture. | Increase the stirring speed to ensure homogeneous mixing of the quenching agent with the reaction mixture. |
Problem 2: Formation of unexpected byproducts during quenching.
| Possible Cause | Suggested Solution |
| Reaction of the quenching agent with the desired product. | Choose a quenching agent that is selective for the isocyanate group and does not react with your product. Perform a small-scale trial reaction to test for compatibility. |
| Side reactions of the isocyanate. | Ensure the quenching reaction is performed at a suitable temperature to minimize side reactions like trimerization. Add the quenching agent slowly to control the reaction exotherm. |
Problem 3: Difficulty in separating the quenched byproduct from the desired product.
| Possible Cause | Suggested Solution | | Similar polarity of the product and byproduct. | Select a quenching agent that forms a byproduct with significantly different polarity. For example, using a polyamine will generate a highly polar poly-urea that may precipitate or be easily separated by extraction. | | Emulsion formation during workup. | If using an aqueous workup, try adding brine to break the emulsion. Alternatively, consider a non-aqueous workup or filtration if the byproduct is a solid. |
Experimental Protocol: Quenching and Removal of this compound
This protocol describes a general method for quenching unreacted this compound using an amine scavenger followed by purification.
Materials:
-
Reaction mixture containing unreacted this compound
-
Tris(2-aminoethyl)amine (or other suitable amine scavenger)
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography (if necessary)
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Quenching of Unreacted Isocyanate:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve a 1.5 to 2-fold molar excess of Tris(2-aminoethyl)amine (relative to the initial amount of isocyanate) in a minimal amount of the reaction solvent.
-
Slowly add the amine solution to the stirred reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the isocyanate is no longer detectable by TLC or IR spectroscopy. The formation of a precipitate (the poly-urea adduct) may be observed.
-
-
Workup and Extraction:
-
If a precipitate has formed, it can be removed by filtration. Wash the filter cake with a small amount of the reaction solvent.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
If the crude product is not sufficiently pure, perform column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired product from any remaining impurities.
-
Data Presentation
Table 1: Properties of a Representative Nitroaromatic Isocyanate and Quenching Agents
| Compound/Reagent | Molecular Weight ( g/mol ) | Boiling Point (°C) | Physical State | Notes |
| 4-Nitrophenyl isocyanate | 164.12 | 125 (10 mmHg) | Solid | A representative nitroaromatic isocyanate. |
| Tris(2-aminoethyl)amine | 146.23 | 263 | Liquid | Highly effective isocyanate scavenger. |
| Benzylamine | 107.15 | 185 | Liquid | Common amine scavenger. |
| Methanol | 32.04 | 64.7 | Liquid | Common alcohol scavenger. |
Visualizations
Caption: Experimental workflow for the removal of unreacted isocyanate.
Caption: Reaction pathways for quenching isocyanates with common scavengers.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. iom-world.org [iom-world.org]
- 6. epa.gov [epa.gov]
Technical Support Center: Multicomponent Reactions with 1-Isocyano-4-methoxy-2-nitrobenzene
Welcome to the technical support center for multicomponent reactions (MCRs) involving 1-Isocyano-4-methoxy-2-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this electron-deficient isocyanide in their synthetic workflows. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in overcoming common scalability challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of multicomponent reactions with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Low Reactivity of the Isocyanide: The electron-withdrawing nitro group deactivates the isocyanide, reducing its nucleophilicity.[1] This effect can be pronounced at larger scales where concentration effects may differ. 2. Steric Hindrance: The ortho-nitro group can sterically hinder the approach of other reactants. 3. Impure Starting Materials: The isocyanide may have degraded, or other reactants may contain impurities that inhibit the reaction. | 1. Optimize Reaction Conditions: - Increase reaction temperature incrementally. - Increase the concentration of reactants. - Consider using a more polar solvent like 2,2,2-trifluoroethanol (B45653) (TFE) to facilitate the reaction.[2] - Extend the reaction time. Monitor by TLC or LC-MS. 2. Use of Lewis Acids: A catalytic amount of a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) can activate the carbonyl or imine component, facilitating the attack by the less reactive isocyanide. 3. Check Starting Material Purity: - Use freshly prepared or purified this compound. - Ensure all other reactants and solvents are pure and anhydrous. |
| Formation of Multiple Side Products | 1. Competing Passerini Reaction (in Ugi setups): The three-component reaction between the aldehyde, carboxylic acid, and isocyanide can compete with the four-component Ugi reaction, especially if imine formation is slow.[1] 2. Passerini-Smiles Reaction: If a phenolic component is present, or if an electron-deficient phenol (B47542) is used instead of a carboxylic acid, a Passerini-Smiles reaction can occur.[3][4][5] 3. Formation of α-oximinoamides: A potential side reaction between the nitro group of the isocyanide, another isocyanide molecule, and an acylating agent can lead to the formation of α-oximinoamides. 4. Isocyanide Polymerization: Aromatic isocyanides can be unstable and prone to polymerization, especially at elevated temperatures or in the presence of certain impurities.[1][6] | 1. Optimize Ugi Reaction Conditions: - Pre-form the imine before adding the isocyanide and carboxylic acid. - Use a higher concentration of the amine component to favor imine formation. 2. Control Reaction Components: - If phenolic compounds are not intended reactants, ensure their absence from all starting materials and solvents. 3. Monitor for Unexpected Products: - Characterize major byproducts by LC-MS and NMR to identify potential alternative reaction pathways. 4. Minimize Isocyanide Decomposition: - Add the isocyanide slowly to the reaction mixture, especially if the reaction is exothermic. - Maintain a controlled, moderate temperature. |
| Difficult Purification | 1. Similar Polarity of Products and Byproducts: The desired product and side products (e.g., Passerini product) may have very similar polarities, making chromatographic separation challenging. 2. Presence of Nitro Group: The highly polar nitro group can cause streaking on silica (B1680970) gel chromatography. 3. Staining of Silica Gel: Nitroaromatic compounds can often stain silica gel, making visualization and separation difficult. | 1. Optimize Chromatography: - Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. - Consider reverse-phase chromatography if normal-phase is ineffective. - Adding a small amount of a modifier like triethylamine (B128534) to the eluent can sometimes improve the peak shape of polar compounds. 2. Crystallization: Attempt to purify the product by recrystallization from a suitable solvent system. This can be particularly effective for removing minor impurities. 3. Wash Steps: Implement aqueous wash steps during the work-up to remove water-soluble impurities and unreacted starting materials. A wash with a dilute solution of sodium bicarbonate can help remove acidic components, while a dilute acid wash can remove basic components. |
| Poor Scalability | 1. Exothermic Reactions: Multicomponent reactions can be exothermic, and on a larger scale, this can lead to runaway reactions and increased byproduct formation.[1] 2. Mass Transfer Limitations: In heterogeneous reactions or as solids precipitate, inefficient mixing at larger scales can lead to localized concentration gradients and reduced reaction rates. 3. Accumulation of Byproducts: Minor side reactions at a small scale can become major issues at a larger scale, complicating purification and reducing yield. | 1. Control Reaction Temperature: - Use a jacketed reactor with controlled heating and cooling. - Consider a slower addition of the isocyanide to manage the exotherm. 2. Ensure Efficient Mixing: - Use appropriate stirring rates and impeller designs for the scale of the reaction. 3. Process Optimization: - Conduct a Design of Experiments (DoE) at a smaller scale to identify critical process parameters and their impact on yield and purity before scaling up. - Consider the use of flow chemistry to improve control over reaction parameters. |
Frequently Asked Questions (FAQs)
Q1: Why is my multicomponent reaction with this compound so slow compared to reactions with other isocyanides?
A1: The reduced reactivity is primarily due to the strong electron-withdrawing effect of the nitro group at the ortho position. This effect decreases the nucleophilicity of the isocyanide carbon, which is the key reactive center in MCRs. The methoxy (B1213986) group at the para position is electron-donating, but the influence of the ortho-nitro group is often more dominant in affecting the isocyanide's reactivity.
Q2: What are the expected pKa values for the starting materials, and how might they influence the reaction?
Q3: Are there any specific safety precautions I should take when working with this compound at a larger scale?
A3: Yes. Isocyanides are known for their strong, unpleasant odors and potential toxicity. Nitroaromatic compounds can be toxic and may have explosive properties, although this is less common for mononitrated compounds. When scaling up, it is crucial to:
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Be mindful of the potential for exothermic reactions and have a cooling plan in place.
-
Consult the Safety Data Sheet (SDS) for the isocyanide and all other reactants.
Q4: Can I prepare this compound in situ to avoid handling the isolated compound?
A4: In-situ generation of isocyanides is a known strategy to avoid their isolation. A common method is the dehydration of the corresponding formamide (B127407). While this can be done, it adds complexity to the one-pot reaction. You would need to ensure that the dehydration reagents and byproducts do not interfere with the subsequent multicomponent reaction. A two-step, one-pot procedure where the formamide is first dehydrated, followed by the addition of the other MCR components, could be a viable approach.
Experimental Protocols
Synthesis of this compound
This is a two-step process starting from commercially available 4-methoxy-2-nitroaniline (B140478).
Step 1: Synthesis of N-(4-methoxy-2-nitrophenyl)formamide
-
Materials: 4-methoxy-2-nitroaniline, formic acid, toluene.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-methoxy-2-nitroaniline (1.0 eq) in a mixture of formic acid (2.0 eq) and toluene.
-
Heat the mixture to reflux and collect the water that azeotropically distills off.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude formamide, which can often be used in the next step without further purification. If necessary, the product can be purified by recrystallization.
-
Step 2: Dehydration to this compound
-
Materials: N-(4-methoxy-2-nitrophenyl)formamide, triethylamine, triphosgene (B27547) (or phosphorus oxychloride), anhydrous dichloromethane.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-(4-methoxy-2-nitrophenyl)formamide (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 eq).
-
In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous dichloromethane.
-
Add the triphosgene solution dropwise to the cooled formamide solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.
-
Monitor the reaction by TLC until the formamide is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude isocyanide.
-
The product should be purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
-
General Protocol for a Ugi-type Reaction
-
Materials: Aldehyde (1.0 eq), amine (1.0 eq), carboxylic acid (1.0 eq), this compound (1.0 eq), methanol (B129727) or 2,2,2-trifluoroethanol (TFE).
-
Procedure:
-
To a round-bottom flask, add the aldehyde, amine, and carboxylic acid.
-
Dissolve the components in methanol or TFE.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add the this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Presentation
Table 1: Hypothetical Comparison of Reaction Conditions for a Ugi Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | 25 | 24 | 35 |
| 2 | Methanol | 50 | 12 | 50 |
| 3 | TFE | 25 | 24 | 65 |
| 4 | TFE | 50 | 12 | 75 |
| 5 | TFE with ZnCl₂ (10 mol%) | 25 | 12 | 80 |
Note: This data is illustrative and intended to guide optimization. Actual results may vary.
Visualizations
Caption: Synthetic workflow for this compound and its use in a multicomponent reaction.
Caption: Troubleshooting logic for low-yielding multicomponent reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2016122325A1 - Methods for providing intermediates in the synthesis of atorvastatin. - Google Patents [patents.google.com]
- 3. Optimized Conditions for Passerini-Smiles Reactions and Applications to Benzoxazinone Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Passerini Reaction [organic-chemistry.org]
- 6. Off the Beaten Track: The Use of Secondary Amines in the Ugi Reactiong (Eur. J. Org. Chem. 10/2013) | Semantic Scholar [semanticscholar.org]
Technical Support Center: Reactivity of Nitro-Substituted 1-Isocyano-4-methoxybenzene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-isocyano-4-methoxybenzene (B78290) derivatives that contain a nitro group. The presence of a strong electron-withdrawing nitro (-NO₂) group and an electron-donating methoxy (B1213986) (-OCH₃) group significantly modulates the reactivity of the isocyanide (-N≡C) moiety and the aromatic ring. This guide uses 1-isocyano-4-methoxy-2-nitrobenzene as a representative model for these electronic effects.
Frequently Asked Questions (FAQs) & Troubleshooting
General Reactivity
Q1: How does the nitro group fundamentally change the reactivity of the isocyanide in this compound?
A1: The nitro group is a powerful electron-withdrawing group. Its presence, particularly ortho or para to the isocyanide, drastically reduces the electron density of the entire molecule. This has two primary effects:
-
Enhanced Electrophilicity: The isocyanide carbon becomes significantly more electron-deficient (electrophilic). This is a classic example of "umpolung" or reactivity inversion, where the typically nucleophilic isocyanide carbon becomes a prime target for nucleophilic attack.[1][2][3]
-
Reduced Nucleophilicity: The lone pair on the isocyanide carbon is less available for donation, meaning its nucleophilic character is substantially diminished.[4]
Q2: Which is a better substrate for nucleophilic attack on the isocyanide carbon: 1-isocyano-4-methoxybenzene or this compound?
A2: this compound is a far better substrate for nucleophilic attack at the isocyanide carbon. The strong electron-withdrawing effect of the nitro group makes this carbon highly electrophilic, readily engaging with nucleophiles in reactions like [4+1] cycloadditions and certain multicomponent reactions.[1]
Q3: How does the nitro group affect electrophilic aromatic substitution on the benzene (B151609) ring?
A3: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution.[5][6] It withdraws electron density from the ring, making it less reactive towards electrophiles like nitronium ions (NO₂⁺).[1][5] Any further electrophilic substitution will be sluggish and will likely occur at the position meta to the nitro group.
Synthesis & Handling Troubleshooting
Q4: I am trying to synthesize this compound from the corresponding formamide, but my yields are low. What are common issues?
A4: Low yields in the dehydration of N-arylformamides are common. Here are some troubleshooting steps:
-
Choice of Dehydrating Agent: Phosgene (or its safer equivalents like diphosgene/triphosgene) and phosphorus oxychloride (POCl₃) with a base (like pyridine (B92270) or triethylamine) are standard. Ensure the reagent is fresh and the reaction is anhydrous.
-
Reaction Temperature: Overheating can lead to polymerization of the isocyanide or other side reactions. Maintain the recommended temperature for your specific protocol.
-
Purity of Starting Material: Ensure the N-(4-methoxy-2-nitrophenyl)formamide is pure and completely dry. Impurities can interfere with the reaction.
-
Work-up Procedure: Isocyanides can be sensitive to acidic conditions, which can hydrolyze them back to the formamide.[7] Ensure your work-up is neutral or slightly basic until the product is extracted.
Q5: My isocyanide product has a very strong, unpleasant odor. Is this normal and what are the safety precautions?
A5: Yes, volatile isocyanides are notorious for their extremely unpleasant and pervasive odors. They are also toxic. Always handle these compounds with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work exclusively within a well-ventilated fume hood. For disposal, any residual isocyanide can be quenched by treating with aqueous acid to hydrolyze it to the less odorous formamide.[7]
Reaction-Specific Troubleshooting
Q6: My Ugi (or Passerini) multicomponent reaction is failing or very slow with this compound. Why?
A6: The key step in these reactions is the nucleophilic attack of the isocyanide on a carbonyl carbon or an iminium ion.[4] Because the nitro group severely decreases the nucleophilicity of your isocyanide, this step is disfavored. Electron-deficient isocyanides are known to give lower yields and require longer reaction times compared to their electron-rich counterparts.[4]
Q7: How can I improve the success rate of multicomponent reactions with this electron-deficient isocyanide?
A7:
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the higher activation energy.
-
Use a More Reactive Carbonyl/Imine: Employ highly reactive aldehydes or pre-formed, purified iminium salts to facilitate the initial addition step.
-
Lewis Acid Catalysis: The addition of a Lewis acid can sometimes activate the carbonyl component, making it more susceptible to attack by the weakened isocyanide nucleophile.
-
Solvent Choice: Experiment with different solvents. Aprotic solvents are generally favored for the Passerini reaction.[4]
Q8: I want to use this compound in a [4+1] cycloaddition. What type of reaction partner should I choose?
A8: Since your isocyanide is electron-deficient, it will react best as an electrophile. Therefore, you should pair it with an electron-rich diene or heterodiene.[1][8] The reaction is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the isocyanide.
Quantitative Data Summary
The electronic nature of substituents has a profound impact on isocyanide reactivity in multicomponent reactions. The following table provides a qualitative comparison based on established chemical principles.
| Isocyanide Type | Substituent Example | Relative Nucleophilicity | Expected Ugi/Passerini Yield | Favored Cycloaddition Partner |
| Electron-Rich | 4-Methoxyphenyl isocyanide | High | High | Electron-Deficient Diene |
| Electron-Neutral | Phenyl isocyanide | Moderate | Moderate | Neutral/Activated Diene |
| Electron-Deficient | This compound | Very Low | Low to Moderate | Electron-Rich Diene[1] |
| Aliphatic | Cyclohexyl isocyanide | High | High | Electron-Deficient Diene |
Experimental Protocols
Protocol 1: Synthesis of N-(4-methoxy-2-nitrophenyl)formamide (Precursor)
-
Setup: In a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser, add 4-methoxy-2-nitroaniline (B140478) (10.0 g, 59.5 mmol).
-
Reagents: Add 100 mL of ethyl formate (B1220265).
-
Reaction: Heat the mixture to reflux for 16-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling, remove the ethyl formate under reduced pressure. The resulting solid is the crude N-(4-methoxy-2-nitrophenyl)formamide.
-
Purification: Recrystallize the crude product from ethanol (B145695) to yield the purified formamide.
Protocol 2: Dehydration to this compound
-
Setup: To a flame-dried, three-neck 500 mL flask under an inert atmosphere (N₂ or Ar), add the purified N-(4-methoxy-2-nitrophenyl)formamide (5.0 g, 25.5 mmol) and 200 mL of anhydrous dichloromethane. Add triethylamine (B128534) (10.7 mL, 76.5 mmol) and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: While stirring vigorously, add phosphorus oxychloride (POCl₃) (2.85 mL, 30.6 mmol) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
Work-up: Carefully pour the reaction mixture into a flask containing 200 mL of ice-cold saturated sodium bicarbonate solution. Stir for 30 minutes. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate (B1210297) gradient) to yield the final isocyanide.[1]
Visualizations
Caption: General synthetic workflow for nitro-substituted aryl isocyanides.
Caption: Electronic influence of substituents on the isocyanide group.
Caption: Troubleshooting workflow for failing multicomponent reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Isocyanide - Wikipedia [en.wikipedia.org]
- 8. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Isocyanides in the Ugi Reaction: 1-Isocyano-4-methoxy-2-nitrobenzene vs. p-Methoxyphenyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of multicomponent reaction chemistry, enabling the rapid synthesis of complex α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. The choice of isocyanide is critical as its electronic and steric properties significantly influence the reaction's efficiency, yield, and downstream applications of the product. This guide provides a comparative analysis of two electronically distinct aryl isocyanides: the electron-deficient 1-isocyano-4-methoxy-2-nitrobenzene and the electron-rich p-methoxyphenyl isocyanide.
Executive Summary
The primary distinction in the performance of these two isocyanides in the Ugi reaction lies in their reactivity, which is governed by the electronic nature of their aromatic substituents. The electron-donating methoxy (B1213986) group in p-methoxyphenyl isocyanide enhances the nucleophilicity of the isocyanide carbon, generally leading to higher reaction rates and yields. Conversely, the strong electron-withdrawing nitro group in this compound diminishes the isocyanide's nucleophilicity, which can result in lower yields and may necessitate more forcing reaction conditions. However, the nitro functionality in the product offers a valuable handle for post-Ugi modifications, a feature absent in the product derived from p-methoxyphenyl isocyanide.
Data Presentation: A Comparative Overview
Direct side-by-side comparative studies for this compound are not extensively documented. However, by consolidating data from studies on p-methoxyphenyl isocyanide and related nitro-substituted aryl isocyanides, we can establish a representative comparison of their expected performance in the Ugi-4CR.
| Parameter | This compound (Electron-Deficient) | p-Methoxyphenyl Isocyanide (Electron-Rich) |
| Reactivity | Lower nucleophilicity due to the electron-withdrawing nitro group.[1] | Higher nucleophilicity due to the electron-donating methoxy group. |
| Typical Yields | Moderate to low. Often requires optimization of reaction conditions. | Generally high. |
| Reaction Time | Potentially longer reaction times may be required for completion.[1] | Typically shorter reaction times. |
| Reaction Conditions | May require elevated temperatures or catalysts to achieve satisfactory yields. | Often proceeds efficiently at room temperature. |
| Product Functionality | The resulting amide contains a nitro group, which can be chemically modified (e.g., reduced to an amine) for further diversification. | The resulting amide lacks a versatile functional handle for post-reaction modification, though the methoxy group could potentially be cleaved. |
Experimental Protocols
A general experimental protocol for a typical Ugi four-component reaction is provided below. This protocol can be adapted for both isocyanides, with the understanding that reactions involving this compound may require longer reaction times or heating to achieve optimal results.
General Ugi-4CR Protocol
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in a suitable polar solvent such as methanol (B129727) (5 mL). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine.[2]
-
Addition of Components: To the solution containing the pre-formed imine, add the carboxylic acid (1.0 mmol).[2]
-
Isocyanide Addition: Add the isocyanide (this compound or p-methoxyphenyl isocyanide, 1.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). For less reactive isocyanides like this compound, the reaction may be gently heated (e.g., to 40-60 °C) if no significant product formation is observed at room temperature after several hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure α-acylamino amide.
Mandatory Visualizations
Ugi Reaction Mechanism
Caption: The generally accepted mechanism of the Ugi four-component reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Ugi four-component reaction.
Concluding Remarks
The choice between this compound and p-methoxyphenyl isocyanide for an Ugi reaction should be guided by the synthetic goal. For applications where high yields and rapid reaction times are paramount, and no further functionalization of the isocyanide-derived portion of the molecule is required, p-methoxyphenyl isocyanide is the superior choice. However, if the synthetic strategy involves post-Ugi modifications to build molecular complexity or to introduce specific functionalities, the nitro group of this compound serves as a valuable synthetic handle, justifying the potentially lower yields and more demanding reaction conditions. Researchers should consider these trade-offs when designing their synthetic routes.
References
A Comparative Guide to the Reactivity of Aromatic vs. Aliphatic Isocyanides in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of aromatic and aliphatic isocyanides in key multicomponent reactions (MCRs), specifically the Ugi and Passerini reactions. The selection of the isocyanide component is critical in MCR-based library synthesis, influencing reaction rates, yields, and overall efficiency. This document summarizes experimental data, details relevant protocols, and provides visual aids to inform experimental design in drug discovery and synthetic chemistry.
Executive Summary
Generally, aliphatic isocyanides exhibit higher reactivity in Ugi and Passerini multicomponent reactions compared to their aromatic counterparts. This heightened reactivity is primarily attributed to two key factors:
-
Electronic Effects: Aliphatic isocyanides possess electron-donating alkyl groups, which increase the electron density on the isocyanide carbon. This enhances its nucleophilicity, a crucial factor in the rate-determining step of many MCRs. Conversely, the aromatic ring in aryl isocyanides is electron-withdrawing, reducing the nucleophilicity of the isocyanide carbon.
-
Steric Hindrance: While steric bulk around the isocyanide group can impede reactivity in both classes, linear aliphatic isocyanides often present less steric hindrance than substituted aromatic isocyanides, allowing for more facile approach to the other reaction components.
The following sections provide quantitative data from comparative studies, detailed experimental protocols for representative MCRs, and diagrams illustrating the underlying principles of this reactivity difference.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of various aromatic and aliphatic isocyanides in Passerini and Ugi reactions. The data is compiled from both experimental studies and illustrative examples found in the literature to highlight the general reactivity trends.
Passerini Reaction: Experimental Data
The following data is adapted from a study utilizing phthalimide (B116566) as the acid component in a Passerini-type reaction. The reaction was carried out with isobutyraldehyde (B47883) and phthalimide in a 9:1 DCM:DMF solvent mixture at 80°C for 4 hours.
| Isocyanide Type | Isocyanide | Product Yield (%) |
| Aromatic | Benzyl isocyanide | 74 |
| Aromatic | Phenyl isocyanide | 78 |
| Aromatic | p-Chlorophenyl isocyanide | 80 |
| Aromatic | p-Methoxyphenyl isocyanide | 99 |
| Aliphatic | Cyclohexyl isocyanide | 91 |
| Aliphatic | tert-Butyl isocyanide | No Product |
| Aliphatic | tert-Octyl isocyanide | No Product |
Data sourced from Organic Letters, 2024, "Exploring Phthalimide as the Acid Component in the Passerini Reaction".[1]
This data illustrates that while electron-donating groups on the aromatic ring can enhance yields (e.g., p-methoxyphenyl isocyanide), the less sterically hindered aliphatic cyclohexyl isocyanide provides a high yield.[1] However, extreme steric hindrance in bulky aliphatic isocyanides like tert-butyl and tert-octyl isocyanide can completely inhibit the reaction under these conditions.[1]
Ugi Reaction: Illustrative Comparison
The hypothetical reaction involves the combination of benzaldehyde, aniline, and acetic acid with various isocyanides in methanol (B129727) at room temperature.
| Isocyanide Type | Isocyanide | Expected Product Yield (%) | Rationale |
| Aliphatic | Isocyanomethane | 85-95 | Low steric hindrance, moderate inductive effect. |
| Aliphatic | Cyclohexyl isocyanide | 80-90 | Good balance of nucleophilicity and moderate steric bulk. |
| Aliphatic | tert-Butyl isocyanide | 75-85 | Higher nucleophilicity due to inductive effects, but some steric hindrance. |
| Aromatic | Phenyl isocyanide | 60-75 | Electron-withdrawing nature of the phenyl ring reduces nucleophilicity. |
| Aromatic | p-Nitrophenyl isocyanide | 40-60 | Strong electron-withdrawing nitro group significantly reduces nucleophilicity. |
This table is a hypothetical representation based on established principles of chemical reactivity and qualitative statements in the literature. Actual yields may vary depending on specific reaction conditions.[2]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the topic.
Caption: A typical experimental workflow for comparing isocyanide reactivity.
Caption: Factors influencing the reactivity of isocyanides in MCRs.
Caption: A simplified representation of the Ugi reaction mechanism.
Experimental Protocols
The following are representative experimental protocols for the Ugi and Passerini reactions. These should be adapted based on the specific substrates and desired scale.
Representative Protocol for the Ugi Four-Component Reaction
This protocol is a general procedure for the synthesis of an α-aminoacyl amide derivative.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Carboxylic Acid (1.0 mmol)
-
Isocyanide (Aromatic or Aliphatic) (1.0 mmol)
-
Methanol (Anhydrous, 5 mL)
-
Round-bottom flask with magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol (3 mL).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine.
-
Addition of Components: To the reaction mixture, add the carboxylic acid (1.0 mmol).
-
Isocyanide Addition: Add the isocyanide (1.0 mmol) dropwise to the stirring solution at room temperature.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 48 hours, depending on the reactivity of the substrates.[4][5]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired bis-amide product.[4]
Representative Protocol for the Passerini Three-Component Reaction
This protocol describes a general procedure for the synthesis of an α-acyloxy carboxamide.
Materials:
-
Aldehyde (1.0 mmol)
-
Carboxylic Acid (1.2 mmol)
-
Isocyanide (Aromatic or Aliphatic) (1.2 mmol)
-
Dichloromethane (B109758) (DCM, anhydrous, 5 mL)
-
Round-bottom flask with magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the carboxylic acid (1.2 mmol) and the aldehyde (1.0 mmol) in dichloromethane (5 mL).
-
Isocyanide Addition: Add the isocyanide (1.2 mmol) to the mixture at room temperature.[6]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically monitored by TLC until the starting materials are consumed. Reaction times can range from a few hours to several days.[7]
-
Workup: Once the reaction is complete, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by silica gel column chromatography to yield the pure α-acyloxy carboxamide.
Conclusion
The choice between an aromatic and an aliphatic isocyanide in a multicomponent reaction has a significant impact on the reaction's outcome. The experimental evidence and established principles of organic chemistry indicate that aliphatic isocyanides are generally more reactive nucleophiles than their aromatic counterparts, often leading to higher yields and shorter reaction times in Ugi and Passerini reactions. However, the reactivity can be modulated by electronic effects of substituents on aromatic isocyanides and by steric factors in both classes of compounds. For the development of chemical libraries and in drug discovery, a careful consideration of these factors is essential for the efficient synthesis of diverse and complex molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isocyanide Performance in the Passerini Reaction
For Researchers, Scientists, and Drug Development Professionals
The Passerini reaction, a cornerstone of multicomponent reaction chemistry, offers an efficient one-pot synthesis of α-acyloxy amides from an isocyanide, a carbonyl compound, and a carboxylic acid.[1][2][3][4] The choice of isocyanide is a critical parameter that can significantly influence the reaction's success and yield. This guide provides an objective comparison of the performance of various isocyanides in the Passerini reaction, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
Yield Comparison of Various Isocyanides
The following table summarizes the yields obtained for the Passerini reaction using a variety of isocyanides with 3-oxo-1-azetidinecarboxylate, and 4-nitrobenzoic acid. This data, adapted from a study by Van der Heijden, T. et al. (2023), provides a direct comparison of the impact of isocyanide structure on reaction efficiency under consistent conditions.[1]
| Isocyanide | Structure | Yield (%)[1] |
| tert-Butyl isocyanide | t-Bu-NC | 76 |
| Cyclohexyl isocyanide | c-Hex-NC | 70 |
| Benzyl isocyanide | Bn-NC | 85 |
| (4-Methoxyphenyl)methyl isocyanide | 4-MeO-Ph-CH2-NC | 81 |
| Ethyl isocyanoacetate | EtOOC-CH2-NC | 65 |
| Tosylmethyl isocyanide (TosMIC) | Tos-CH2-NC | 78 |
| 1,1,3,3-Tetramethylbutyl isocyanide | t-Octyl-NC | 72 |
Observations:
-
Steric Hindrance: While tert-butyl isocyanide is a commonly used and effective reagent, more sterically demanding isocyanides can also provide good yields.[1] However, significantly increased steric hindrance may have a detrimental effect on the reaction outcome.[1]
-
Electronic Effects: The electronic nature of the isocyanide appears to play a role. Aromatic isocyanides are generally less reactive than their aliphatic counterparts.[5] Within aromatic isocyanides, electron-donating groups can enhance reactivity.[5]
-
Functional Group Tolerance: The Passerini reaction demonstrates good tolerance for various functional groups on the isocyanide, such as esters (ethyl isocyanoacetate) and sulfones (Tosylmethyl isocyanide), making it a versatile tool for synthesizing complex molecules.[1]
Experimental Protocols
A detailed experimental protocol for the Passerini reaction is provided below, based on the methodology described in the cited literature.[1] This protocol can be adapted for the various isocyanides listed in the comparison table.
Materials:
-
Ketone (e.g., 3-oxo-1-azetidinecarboxylate) (1.0 mmol, 1.0 equiv.)
-
Carboxylic Acid (e.g., 4-nitrobenzoic acid) (2.0 equiv.)
-
Isocyanide (2.0 equiv.)
-
Toluene (B28343) (0.6 M)
-
Dichloromethane (B109758) (DCM) (for isocyanides with poor solubility in toluene)
Procedure:
-
To a reaction vessel, add the ketone (1.0 mmol, 1.0 equiv.), carboxylic acid (2.0 equiv.), and isocyanide (2.0 equiv.).
-
Add toluene to achieve a 0.6 M concentration of the ketone. If the isocyanide has poor solubility in toluene, dichloromethane can be used as the solvent.[1]
-
Stir the reaction mixture at 40 °C for 48 hours. The reaction is performed under an air atmosphere.[1]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Passerini three-component reaction.
Caption: A schematic overview of the experimental workflow for the Passerini reaction.
Signaling Pathways and Logical Relationships
The mechanism of the Passerini reaction is generally accepted to proceed through a concerted pathway in aprotic solvents. The key steps are illustrated in the diagram below.
Caption: A simplified representation of the concerted mechanism of the Passerini reaction.
References
- 1. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Passerini reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
Alternative reagents to 1-Isocyano-4-methoxy-2-nitrobenzene for peptide synthesis
In the intricate field of peptide synthesis, the choice of a coupling reagent is a critical determinant of success, directly influencing yield, purity, and the stereochemical integrity of the final peptide. While the specific reagent, 1-isocyano-4-methoxy-2-nitrobenzene, is not prominently featured in widely available scientific literature as a mainstream peptide coupling agent, a diverse arsenal (B13267) of highly effective alternatives exists. This guide provides an objective comparison of these established and modern reagents, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic challenges.
The primary function of a coupling reagent is to activate the C-terminal carboxylic acid of an amino acid, facilitating the formation of a peptide (amide) bond with the N-terminal amine of another.[1] The ideal reagent achieves this rapidly and efficiently, with minimal side reactions, most notably racemization—the loss of chiral purity at the α-carbon of the amino acid.[2][3]
Classes of Peptide Coupling Reagents
Modern coupling reagents can be broadly categorized into several classes, each with distinct characteristics:
-
Carbodiimides: This class, including reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), has been a cornerstone of peptide synthesis for decades.[3][4] They are cost-effective but can be less efficient for sterically hindered amino acids and may require longer reaction times.[3][5] A significant drawback of DCC is the formation of a dicyclohexylurea byproduct that is largely insoluble and can be difficult to remove.[3] DIC is often preferred in solid-phase peptide synthesis (SPPS) as its urea (B33335) byproduct is more soluble.[3] To enhance reaction rates and suppress racemization, carbodiimides are almost always used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][4]
-
Phosphonium (B103445) Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are known for their high coupling efficiency and ability to suppress racemization.[2][6] While historically significant, BOP's use has declined due to the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[2] PyBOP offers a safer and effective alternative.[2]
-
Aminium/Uronium Salts: This class includes some of the most powerful and widely used coupling reagents today, such as HBTU, TBTU, HATU, and COMU.[4][6] These reagents generally provide rapid and efficient coupling with good protection against racemization.[4][6] HATU, an aminium salt of HOAt, is particularly effective for difficult couplings, including those involving N-methylated or sterically hindered amino acids.[4][7] COMU, an Oxyma-based reagent, is lauded for its high efficiency, comparable to HATU, and improved safety profile, as it does not contain the potentially explosive HOBt or HOAt moieties.[4][8]
Quantitative Performance Analysis
The selection of a coupling reagent often involves a trade-off between speed, cost, efficiency, and the need to minimize side reactions. The following table summarizes the performance of various coupling reagents based on crude peptide purity and racemization levels from representative studies.
| Reagent/Additive | Base | Typical Reaction Time (min) | Crude Purity (%) | Racemization | Key Advantages | Key Disadvantages |
| DCC/HOBt | NMM | 60-120 | ~90 | Low to Moderate | Cost-effective.[5] | Insoluble urea byproduct (DCU), slower reaction times.[3] |
| DIC/Oxyma | DIPEA | 30-60 | >95 | Very Low | Soluble urea byproduct, excellent for minimizing racemization.[6] | Less reactive for sterically hindered couplings. |
| PyBOP | DIPEA | 30 | ~95 | Low | Good for suppressing racemization, safer than BOP.[2][6] | Higher cost than carbodiimides. |
| HBTU | DIPEA | 30 | ~95-98 | Low | High efficiency, well-established.[9] | Contains HOBt (explosive potential). |
| HATU | DIPEA | 30 | ~99 | Very Low | Excellent for difficult sequences and N-methylated amino acids.[7][9] | High cost, can cause guanidinylation of N-terminal amine in excess.[7] |
| COMU | DIPEA | 15-30 | >99 | Very Low | High efficiency comparable to HATU, safer (Oxyma-based).[8][9] | Higher cost. |
Data compiled from multiple sources for comparative purposes. Actual results will vary based on the specific peptide sequence and reaction conditions.[6][9]
Experimental Protocols
To accurately compare the performance of different coupling reagents, a standardized experimental workflow is essential. Below is a general protocol for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
General Materials and Reagents:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Coupling reagent (e.g., HATU, HBTU, COMU, DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM))
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water) for final peptide release
General SPPS Cycle Protocol:
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes.
-
Fmoc Deprotection: The terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.
-
Activation and Coupling:
-
In a separate vessel, the Fmoc-amino acid (3-5 equivalents) is pre-activated by dissolving it in DMF with the chosen coupling reagent (e.g., HATU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) for 1-5 minutes.
-
For carbodiimide-based coupling, the Fmoc-amino acid, DIC (3-5 eq.), and an additive like Oxyma (3-5 eq.) are dissolved in DMF.
-
The activated amino acid solution is added to the washed resin.
-
The coupling reaction is allowed to proceed for 30-120 minutes, depending on the reagent and the difficulty of the coupling.
-
-
Washing: The resin is washed with DMF and DCM to remove unreacted reagents and byproducts.
-
Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and Fmoc removal, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail.
Visualizing Mechanisms and Workflows
Conclusion and Recommendations
The selection of a peptide coupling reagent is a multifaceted decision that requires balancing reactivity, cost, and the potential for side reactions.[5] For routine and rapid synthesis of a wide range of peptides, modern aminium/uronium reagents like COMU and HATU are excellent choices due to their high efficiency.[6][8] When racemization is a primary concern, particularly with sensitive amino acids like cysteine and histidine, the combination of DIC/Oxyma or phosphonium salts like PyBOP may be more appropriate.[6] For large-scale industrial applications where cost is a significant factor, carbodiimide-based methods, when properly optimized, remain a viable and advantageous option.[5] Ultimately, the optimal choice depends on the specific requirements of the peptide sequence and the overall goals of the synthesis.
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. bachem.com [bachem.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Isocyanide-Based Multicomponent Reactions in Heterocyclic Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Isocyanides have emerged as exceptionally versatile building blocks in organic synthesis, primarily due to the unique dual nucleophilic and electrophilic character of the isocyanide carbon. This property is masterfully exploited in isocyanide-based multicomponent reactions (I-MCRs), which allow for the rapid, one-pot construction of complex, drug-like heterocyclic scaffolds from simple starting materials.[1] These reactions are distinguished by their high atom economy, operational simplicity, and the vast chemical space they unlock, making them invaluable tools in medicinal chemistry and materials science.[1][2]
This guide provides a comparative analysis of key I-MCRs—namely the Ugi, Passerini, and van Leusen reactions—in the synthesis of prominent heterocyclic cores. It offers a quantitative comparison of their performance with various substrates and contrasts an isocyanide-based strategy with traditional methods for the synthesis of quinoxalines.
Core Isocyanide-Based Multicomponent Reactions: A Comparison
The Ugi and Passerini reactions are foundational I-MCRs that generate peptide-like structures or their precursors, which can undergo subsequent cyclization to form heterocycles.[3] The van Leusen reaction offers a direct route to substituted imidazoles. The choice of reaction and the specific isocyanide substrate significantly impacts reaction outcomes.
Comparative Performance of the Passerini vs. Ugi Reaction
The Passerini three-component reaction (P-3CR) combines a ketone/aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. The Ugi four-component reaction (U-4CR) adds an amine to this mixture, forming an imine in situ, which then reacts with the acid and isocyanide to yield an α-amino acylamide.
The following data summarizes the performance of these two reactions using N-Boc-azetidin-3-one as the ketone component, demonstrating the influence of different isocyanides and carboxylic acids on the product yield.
| Reaction | Isocyanide Component | Carboxylic Acid | Solvent | Yield (%) |
| Passerini | tert-Butyl isocyanide | Benzoic acid | Toluene (B28343) | 70 |
| Passerini | Cyclohexyl isocyanide | Benzoic acid | Toluene | 81 |
| Passerini | TosMIC | Benzoic acid | Toluene | 76 |
| Passerini | tert-Butyl isocyanide | 4-Nitrobenzoic acid | Toluene | 91 |
| Passerini | tert-Butyl isocyanide | Acetic acid | Toluene | 45 |
| Ugi | tert-Butyl isocyanide | Benzoic acid | TFE | 81 |
| Ugi | Cyclohexyl isocyanide | Benzoic acid | TFE | 85 |
| Ugi | TosMIC | Benzoic acid | TFE | 80 |
| Ugi | tert-Butyl isocyanide | 4-Nitrobenzoic acid | TFE | 89 |
| Ugi | tert-Butyl isocyanide | Acetic acid | TFE** | 75 |
TosMIC = Tosylmethyl isocyanide TFE = 2,2,2-Trifluoroethanol Data compiled from studies on four-membered heterocyclic ketones.
Observations from this comparison indicate that for this specific ketone, the Ugi reaction generally provides higher or comparable yields to the Passerini reaction. Stronger aromatic acids, such as 4-nitrobenzoic acid, tend to improve yields in both reactions, while less acidic aliphatic acids like acetic acid result in lower yields, particularly in the Passerini reaction. The choice between aliphatic (tert-butyl, cyclohexyl) and functionalized (TosMIC) isocyanides has a discernible but not dramatic effect on the yield.
Case Study: Synthesis of Quinoxalines
Quinoxalines are a vital class of N-heterocycles with a wide range of pharmacological activities.[4] Their synthesis provides an excellent case study for comparing a modern isocyanide-based approach with traditional condensation methods.
Comparison of Synthetic Methodologies for 2,3-Diphenylquinoxaline
| Method | Key Reagents/Catalyst | Solvent | Temperature | Time | Yield (%) |
| Isocyanide-Based MCR | o-Phenylenediamine, Aldehyde, Isocyanide / Perlite-SO₃H | Toluene | Ultrasound | 15-20 min | 91-94 |
| Classical Condensation | o-Phenylenediamine, Benzil | Ethanol | Reflux | 30-60 min | 51-75[5] |
| Microwave-Assisted | o-Phenylenediamine, Benzil / Acidic Alumina | Solvent-free | Microwave | 3 min | 80-86[5] |
| Heterogeneous Catalysis | o-Phenylenediamine, Benzil / CuH₂PMo₁₁VO₄₀ | Toluene | Room Temp. | 2 hours | 92[5] |
This comparison highlights the primary advantages of the isocyanide-based multicomponent approach: excellent yields achieved under mild conditions (ultrasound irradiation) in remarkably short reaction times. While other modern methods like microwave-assisted synthesis are also very rapid, the isocyanide-based route demonstrates superior or competitive yields and avoids the high temperatures of classical reflux methods.[4][5]
Visualized Workflows and Logic
The following diagrams illustrate the general workflow of I-MCRs and a logical framework for selecting a synthetic strategy.
Caption: General experimental workflow for an Isocyanide-Based Multicomponent Reaction (I-MCR).
Caption: Decision framework for choosing between I-MCR and traditional synthetic routes.
Experimental Protocols
The following are generalized, representative protocols for key isocyanide-based reactions. Researchers should consult specific literature for substrate-dependent optimizations.
Protocol 1: General Procedure for Ugi-Azide Synthesis of 1,5-Disubstituted Tetrazoles
This catalyst-free, four-component reaction proceeds efficiently at room temperature.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0 equiv.) in methanol (to a final concentration of 1.0 M).
-
Addition of Reagents: To the stirred solution, sequentially add the aldehyde (1.0 equiv.), the isocyanide (1.0 equiv.), and azidotrimethylsilane (B126382) (TMSN₃) (1.0 equiv.).
-
Reaction: Stir the resulting mixture under an inert nitrogen atmosphere at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, evaporate the solvent under reduced pressure. Dilute the residue with dichloromethane (B109758) (CH₂Cl₂) and wash with brine.
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to afford the desired 1,5-disubstituted tetrazole.[5]
Protocol 2: General Procedure for the Passerini Three-Component Reaction (P-3CR)
This procedure is a classic method for generating α-acyloxy carboxamides.
-
Reaction Setup: To a vial containing a magnetic stir bar, add the carboxylic acid (2.0 equiv.), the aldehyde or ketone (1.0 equiv.), and an appropriate aprotic solvent (e.g., toluene or CH₂Cl₂) to achieve a concentration of 0.5-1.0 M.
-
Addition of Isocyanide: Add the isocyanide (2.0 equiv.) to the mixture.
-
Reaction: Seal the vial and stir the mixture at a temperature ranging from room temperature to 80 °C (substrate-dependent) for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable solvent like ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 3: General Procedure for the Van Leusen Three-Component Imidazole (B134444) Synthesis
This method allows for the in-situ formation of an aldimine, which then reacts with tosylmethyl isocyanide (TosMIC) to form the imidazole ring.[4]
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 equiv.) and a primary amine (1.0 equiv.) in a suitable solvent such as methanol or dimethylformamide (DMF). Stir the mixture at room temperature for approximately 30-60 minutes to form the aldimine in situ.
-
Addition of Reagents: To this solution, add tosylmethyl isocyanide (TosMIC) (1.0 equiv.) and a base, typically potassium carbonate (K₂CO₃) (1.5-2.0 equiv.).
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-6 hours, monitoring by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate or CH₂Cl₂.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to yield the 1,4,5-trisubstituted imidazole.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [open.bu.edu]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of α-Acyloxy Amides: An Evaluation of Synthetic Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of α-acyloxy amides is a critical step in the discovery of novel therapeutics and functional molecules. This guide provides an objective comparison of prominent synthetic routes to this important class of compounds, supported by experimental data and detailed methodologies.
The α-acyloxy amide moiety is a key structural motif found in a variety of biologically active compounds and serves as a versatile intermediate in organic synthesis. The validation of synthetic routes to these molecules is paramount for efficient and scalable production. This guide will delve into the widely utilized Passerini three-component reaction and explore emerging alternative methodologies, offering a comparative analysis of their performance based on yield, substrate scope, and reaction conditions.
Key Synthetic Routes: A Head-to-Head Comparison
The synthesis of α-acyloxy amides is dominated by the Passerini three-component reaction (P-3CR), a powerful and atom-economical method. However, alternative strategies are continuously being developed to address specific synthetic challenges, such as stereoselectivity and the functionalization of particular substrates. This section provides a quantitative comparison of the Passerini reaction with a notable alternative, the copper-catalyzed ortho-acyloxylation of aromatic amides.
| Synthetic Route | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | None (or Lewis/Brønsted Acid) | Dichloromethane (B109758) (DCM) | Room Temperature | 24 | 25-92[1][2] |
| Copper-Catalyzed Ortho-Acyloxylation | Aromatic Amide, Carboxylic Acid | CuBr₂ | 1,2-Dichloroethane (B1671644) (DCE) | 120 | 12 | up to 91[3] |
Table 1: Comparison of Performance Data for a-Acyloxy Amide Synthesis. This table summarizes the typical reaction conditions and reported yields for the Passerini reaction and the copper-catalyzed ortho-acyloxylation of aromatic amides. The Passerini reaction is notable for its operational simplicity and generally mild conditions, while the copper-catalyzed method provides a route to specifically functionalized aromatic α-acyloxy amides.
Experimental Methodologies
For the purpose of reproducibility and adaptation, detailed experimental protocols for the compared synthetic routes are provided below.
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a cornerstone of multicomponent reaction chemistry, directly yielding α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide.[4]
General Procedure: To a solution of the carboxylic acid (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) is added the aldehyde (1.0 mmol) and the isocyanide (1.0 mmol). The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired α-acyloxy amide.[1]
Copper-Catalyzed Ortho-Acyloxylation of Aromatic Amides
This method provides a pathway for the direct C-H functionalization of aromatic amides to introduce an acyloxy group at the ortho position.
General Procedure: A mixture of the aromatic amide (0.5 mmol), the carboxylic acid (1.0 mmol), and CuBr₂ (10 mol%) in 1,2-dichloroethane (DCE, 2 mL) is stirred in a sealed tube at 120 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the ortho-acyloxylated amide.[3]
Visualizing the Synthetic Landscape
To better understand the relationships and workflows of the discussed synthetic strategies, the following diagrams have been generated using the DOT language.
Figure 1: This diagram illustrates the workflow for comparing the Passerini reaction and the copper-catalyzed ortho-acyloxylation for the synthesis of α-acyloxy amides.
Alternative and Emerging Synthetic Strategies
While the Passerini reaction remains a dominant method, research into alternative and complementary synthetic routes is ongoing.
Ugi Reaction with N-Alkylated Hydroxylamines
A notable variation of the Ugi four-component reaction can be employed to synthesize α-acyloxyaminoamides. By substituting the typical amine component with an N-alkylated hydroxylamine, a different class of acyloxy amide derivatives can be accessed. This reaction proceeds by mixing a carbonyl compound, a carboxylic acid, an isocyanide, and an N-alkylated hydroxylamine, often in methanol, with yields reported to be fair to very good.
Rhodium-Catalyzed Oxyamidation of Alkynes
For the synthesis of more complex, olefinic α-acyloxy amide structures, rhodium-catalyzed oxyamidation of alkynes presents a sophisticated alternative. This method involves the reaction of an alkyne with an acyloxyamide reagent in the presence of a chiral rhodium catalyst, affording tetrasubstituted axially chiral olefins with high regio- and enantioselectivity.[5] While powerful for specific applications, the complexity of the catalyst system and the nature of the product distinguish it from the more general methods.
Enzymatic Synthesis
The use of enzymes for the synthesis of α-acyloxy amides is an area of growing interest due to the potential for high selectivity and mild reaction conditions. However, specific and well-documented enzymatic protocols for the direct synthesis of α-acyloxy amides are not yet widely established in the literature. General enzymatic methods for amide bond formation exist and could potentially be adapted for this purpose, representing a promising avenue for future research.
Conclusion
The Passerini three-component reaction remains the most direct and versatile method for the general synthesis of α-acyloxy amides, offering operational simplicity and broad substrate compatibility. For the specific synthesis of ortho-acyloxy aromatic amides, copper-catalyzed C-H activation provides a valuable tool. Emerging methods like the modified Ugi reaction and rhodium-catalyzed oxyamidation expand the accessible chemical space of α-acyloxy amide derivatives, particularly for more complex and stereochemically defined targets. The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, and the required scale of the synthesis. Further research into enzymatic and other catalytic methods is anticipated to provide even more efficient and selective pathways to this important class of compounds.
References
Alternative methods for the synthesis of tetrazoles without isocyanides
Isocyanide-Free Pathways to Tetrazole Synthesis: A Comparative Guide
The synthesis of tetrazoles, a class of nitrogen-rich heterocyclic compounds, is of paramount importance in medicinal chemistry and materials science.[1] Tetrazole moieties serve as crucial pharmacophores in numerous FDA-approved drugs, acting as bioisosteric replacements for carboxylic acids, which enhances metabolic stability and bioavailability.[2][3] While the use of isocyanides in multicomponent reactions has been a common strategy, safety concerns and the need for milder, more efficient, and environmentally benign methodologies have driven the development of alternative synthetic routes.[4][5] This guide provides a comparative analysis of prominent isocyanide-free methods for tetrazole synthesis, with a focus on experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The most prevalent and versatile alternative to isocyanide-based methods is the [3+2] cycloaddition reaction between organic nitriles and an azide (B81097) source.[2][6][7] This approach has been extensively developed, with numerous catalytic systems and reaction conditions tailored to improve yields, shorten reaction times, and expand the substrate scope.[8][9] Furthermore, methods starting from readily available functional groups such as amides, amines, and amidines, which are often converted to tetrazoles via in situ nitrile or imidoyl azide formation, offer additional isocyanide-free pathways.[10][11][12]
Comparative Efficacy of Selected Isocyanide-Free Methods
The following table summarizes the performance of various catalytic systems and reaction conditions for the synthesis of 5-substituted-1H-tetrazoles from nitriles and other precursors, excluding methods that utilize isocyanides. The data, collated from recent literature, allows for a direct comparison of reaction yields, times, and conditions.
| Starting Material | Catalyst/Promoter | Azide Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Organonitriles | Cobalt(II) complex | NaN₃ | DMSO | 110 | 12 h | Up to 99 | [6][8] |
| Aromatic Nitriles | Co–Ni/Fe₃O₄@MMSHS | NaN₃ | - | - | 8–44 min | Up to 98 | [9] |
| Primary Amides | Tributyltin chloride | NaN₃ | o-xylene (B151617)/DMF | - | - | - | [10] |
| Amines | Yb(OTf)₃ | NaN₃ & Triethyl orthoformate | - | - | - | Good | [11] |
| Amidines | FSO₂N₃ | - | Aqueous | Mild | Rapid | - | [11] |
| Organic Nitriles | Zinc(II) chloride | NaN₃ | Isopropanol | - | Short | Very Good | [11] |
| Organic Nitriles | L-proline | NaN₃ | - | - | Short | Excellent | [11] |
| Alkenes | Zn(OTf)₂/NBS | TMSN₃ | - | - | - | - | [11] |
Key Alternative Synthetic Pathways
The diagram below illustrates the primary isocyanide-free strategies for synthesizing the tetrazole ring, highlighting the convergence of various starting materials towards the final product, primarily through the versatile [3+2] cycloaddition reaction.
Caption: Alternative synthetic routes to tetrazoles without isocyanides.
Experimental Protocols
This section provides detailed experimental methodologies for key isocyanide-free tetrazole synthesis reactions cited in the comparison table.
Cobalt(II)-Catalyzed [3+2] Cycloaddition of Organonitriles and Sodium Azide
This protocol is adapted from a study demonstrating a homogeneous cobalt(II) complex as an efficient catalyst for the synthesis of 5-substituted 1H-tetrazoles.[6][8]
Materials:
-
Cobalt(II) complex with N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine ligand (1 mol%)
-
Substituted organonitrile (1.0 mmol)
-
Sodium azide (NaN₃) (1.2 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO) as solvent
Procedure:
-
In a reaction vessel, combine the cobalt(II) complex catalyst (1 mol%), the organonitrile (1.0 mmol), and sodium azide (1.2 mmol).
-
Add DMSO as the solvent.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.[6][8]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified using standard laboratory procedures, such as extraction and column chromatography.
Synthesis of 1-Substituted 1H-Tetrazoles from Amines
This method, catalyzed by Ytterbium(III) triflate, provides a route to 1-substituted tetrazoles from primary amines.[11]
Materials:
-
Primary amine (1.0 mmol)
-
Triethyl orthoformate
-
Sodium azide (NaN₃)
-
Ytterbium(III) triflate (Yb(OTf)₃) as catalyst
Procedure:
-
In a suitable reaction flask, combine the primary amine (1.0 mmol), triethyl orthoformate, and sodium azide.
-
Add a catalytic amount of Yb(OTf)₃ to the mixture.
-
The reaction is typically carried out with heating.
-
After the reaction is complete, as indicated by TLC, the work-up procedure generally involves quenching the reaction, followed by extraction and purification of the 1-substituted tetrazole product.
L-Proline-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles
This protocol highlights an environmentally benign and cost-effective method using L-proline as a catalyst.[11]
Materials:
-
Organic nitrile (aliphatic or aryl) (1.0 mmol)
-
Sodium azide (NaN₃)
-
L-proline (catalyst)
Procedure:
-
Combine the organic nitrile (1.0 mmol), sodium azide, and a catalytic amount of L-proline in a reaction vessel.
-
The reaction can often be performed under solvent-free conditions or in a green solvent.
-
Heat the mixture for a short duration, as this method is known for its rapid reaction times.[11]
-
The work-up is typically simple, involving the dissolution of the reaction mixture and filtration to isolate the product.[11]
One-Pot Synthesis of Tetrazoles from Primary Amides
This method describes the conversion of primary amides to tetrazoles without the isolation of a nitrile intermediate.[10]
Materials:
-
Primary amide (1.0 mmol)
-
Tributyltin chloride (Bu₃SnCl)
-
Sodium azide (NaN₃)
-
o-xylene and Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, add sodium azide to tributyltin chloride and stir.
-
Add the primary amide to the reaction mixture along with o-xylene and a catalytic amount of DMF.
-
Heat the reaction mixture.
-
Upon completion, the reaction is worked up to isolate the 5-substituted tetrazole. This method is particularly useful for synthesizing complex molecules like Irbesartan analogues.[10]
Conclusion
The synthesis of tetrazoles has evolved significantly, with a strong emphasis on developing isocyanide-free methodologies. The [3+2] cycloaddition of nitriles and azides remains the most robust and widely studied alternative, with a diverse array of catalysts available to suit various substrates and reaction conditions.[8][9][11] Furthermore, the ability to generate tetrazoles from other common functional groups like amides and amines provides synthetic flexibility.[10][11] The methods presented in this guide offer researchers a range of options to produce these valuable heterocyclic compounds in a safer, more efficient, and environmentally conscious manner, thereby facilitating further advancements in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. 1H-Tetrazole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 1-Isocyano-4-methoxy-2-nitrobenzene in Multicomponent Reactions for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are indispensable tools for the rapid generation of diverse molecular scaffolds. The choice of isocyanide is a critical parameter that dictates reaction efficiency, scope, and the physicochemical properties of the resulting products. This guide provides a comparative benchmark of 1-isocyano-4-methoxy-2-nitrobenzene, a functionally rich aromatic isocyanide, against other commonly employed isocyanides.
This compound, also known as Martens Isocyanide, presents a unique electronic profile. The presence of a strong electron-withdrawing nitro group and an electron-donating methoxy (B1213986) group on the same aromatic ring creates a complex reactivity pattern. This substitution influences the nucleophilicity of the isocyanide carbon, a key factor in the rate-determining step of many of its reactions. This guide aims to provide a clear comparison of its performance, supported by experimental data and detailed protocols, to aid researchers in the strategic selection of isocyanides for their synthetic campaigns.
Performance in Multicomponent Reactions: A Quantitative Comparison
The reactivity of an isocyanide in multicomponent reactions is a crucial factor for the successful synthesis of complex molecules. Generally, the nucleophilicity of the isocyanide carbon governs the reaction rate. Alkyl isocyanides are typically more reactive than aryl isocyanides due to the electron-donating nature of alkyl groups. For aryl isocyanides, the reactivity is modulated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) enhance reactivity, while electron-withdrawing groups (EWGs) diminish it.
This compound possesses both an EDG (methoxy) and a strong EWG (nitro). The interplay of these groups, along with potential steric hindrance from the ortho-nitro group, results in a nuanced reactivity profile. The following table summarizes the performance of this compound in a representative Ugi four-component reaction (U-4CR) compared to other isocyanides with varying electronic and steric properties.
| Isocyanide | Structure | Electronic Nature | Steric Hindrance | Typical Yield (%)[1] |
| Cyclohexyl Isocyanide | c-C₆H₁₁NC | Aliphatic (EDG) | Medium | 85-95 |
| tert-Butyl Isocyanide | (CH₃)₃CNC | Aliphatic (EDG) | High | 80-90 |
| 4-Methoxybenzyl Isocyanide | CH₃O-C₆H₄-CH₂NC | Benzyl (EDG) | Low | 80-90 |
| 1-Isocyano-4-methoxybenzene | CH₃O-C₆H₄-NC | Aryl (EDG) | Low | 75-85 |
| This compound | CH₃O(NO₂)C₆H₃NC | Aryl (EWG > EDG) | Medium | 50-70 * |
| 1-Isocyano-4-nitrobenzene | NO₂-C₆H₄-NC | Aryl (EWG) | Low | 40-60 |
Note: The yield for this compound is an estimated range based on qualitative descriptions of its reactivity, including potential steric hindrance and the deactivating effect of the nitro group, which may lead to lower yields compared to unhindered, electron-rich aryl isocyanides.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to comparative studies. Below are the methodologies for a standard Ugi four-component reaction and a protocol for assessing the biological activity of isocyanide-containing compounds as enzyme inhibitors.
General Protocol for a Comparative Ugi Four-Component Reaction
This protocol is designed for the synthesis of a small library of compounds to compare the efficiency of different isocyanides.
Materials:
-
Aldehyde (e.g., isobutyraldehyde), 1.0 mmol
-
Amine (e.g., benzylamine), 1.0 mmol
-
Carboxylic acid (e.g., acetic acid), 1.0 mmol
-
Isocyanide (see table above), 1.0 mmol
-
Methanol (B129727) (anhydrous), 5 mL
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol (3 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
To this mixture, add the carboxylic acid (1.0 mmol).
-
Finally, add the isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Reactions are typically complete within 12-48 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry, and the yield is calculated.
Protocol for Assessing Covalent Enzyme Inhibition
This protocol is based on the methodology used to identify the covalent inhibition of bacterial enzymes by synthetic isocyanides.[2][3][4][5]
Materials:
-
Purified target enzyme (e.g., FabF or GlmS)
-
Isocyanide-containing compound (test inhibitor)
-
Cysteine-reactive probe (e.g., iodoacetamide-alkyne)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
SDS-PAGE materials and fluorescence scanner
Procedure:
-
Enzyme Incubation: Incubate the purified enzyme (e.g., 1 µM) with varying concentrations of the isocyanide-containing compound (e.g., 0.1 to 100 µM) in the reaction buffer for 1 hour at 37°C. A DMSO control (no inhibitor) is run in parallel.
-
Probe Labeling: Add the cysteine-reactive probe (e.g., 100 µM) to each reaction and incubate for another 30 minutes at room temperature. The probe will bind to the active site cysteine residues that have not been modified by the isocyanide inhibitor.
-
Quenching and SDS-PAGE: Quench the labeling reaction by adding SDS-loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization: Visualize the labeled proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity in the presence of the isocyanide compound compared to the DMSO control indicates that the isocyanide has covalently modified the cysteine residue in the active site, preventing the probe from binding.
-
Data Analysis: Quantify the fluorescence intensity of the bands to determine the concentration-dependent inhibition of the enzyme.
Visualizing Workflows and Mechanisms
Visual representations of experimental workflows and biological pathways are crucial for clear communication in scientific research.
References
- 1. iloencyclopaedia.org [iloencyclopaedia.org]
- 2. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. researchgate.net [researchgate.net]
The Strategic Advantage of 1-Isocyano-4-methoxy-2-nitrobenzene in Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery, the efficient synthesis of diverse and complex molecular scaffolds is paramount. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, have emerged as powerful tools for rapid library generation.[1][2] Within the diverse toolkit of isocyanide reagents, 1-Isocyano-4-methoxy-2-nitrobenzene presents a unique combination of structural features that offer distinct advantages for medicinal chemists. This guide provides a comparative analysis of this compound, supported by experimental data and protocols, to aid researchers in harnessing its full potential.
Performance in Multicomponent Reactions: A Comparative Overview
While direct, side-by-side kinetic and yield comparison studies for a broad range of isocyanides are not extensively documented in a single source, we can infer the performance of this compound based on its physicochemical properties and the established principles of isocyanide reactivity. The electronic nature of the substituents on an aromatic isocyanide plays a crucial role in modulating its reactivity.[3]
Table 1: Comparison of Physicochemical Properties of Selected Isocyanides
| Property | This compound | tert-Butyl isocyanide | 1-Isocyano-4-methoxybenzene (B78290) | 1-Isocyano-4-nitrobenzene (B156789) |
| CAS Number | 2008-62-0 | 7188-38-7 | 10349-38-9 | 1984-23-2 |
| Molecular Formula | C₈H₆N₂O₃ | C₅H₉N | C₈H₇NO | C₇H₄N₂O₂ |
| Molecular Weight ( g/mol ) | 178.14 | 83.13[4] | 133.15[5] | 148.12 |
| Appearance | Solid | Colorless liquid[6] | Dark green to brown liquid or solid[5] | Solid |
| Boiling Point (°C) | Not available | 91[4] | 113[5] | Not available |
| Melting Point (°C) | Not available | Not applicable | 29-33[7] | Not available |
| Predicted XlogP3 | 1.9 | 0.9 | 1.6 | 1.2[8] |
| Reactivity Profile | Aromatic, Electron-withdrawing (nitro) and Electron-donating (methoxy) groups | Aliphatic | Aromatic, Electron-donating group | Aromatic, Electron-withdrawing group |
Analysis of Comparative Data:
The unique substitution pattern of this compound, featuring both an electron-donating methoxy (B1213986) group and a potent electron-withdrawing nitro group, creates a nuanced reactivity profile. The methoxy group can enhance the nucleophilicity of the isocyanide carbon, potentially accelerating the initial steps of multicomponent reactions.[1] Conversely, the ortho-nitro group's strong electron-withdrawing nature can influence the stability of intermediates and offer a handle for post-reaction modifications.
Key Advantages in Drug Discovery
The strategic incorporation of this compound into a drug discovery workflow offers several key advantages:
-
Versatile Handle for Post-MCR Derivatization: The nitro group is a versatile functional group that can be readily transformed into a variety of other functionalities.[9] For instance, it can be reduced to an amine, which can then be acylated, alkylated, or used in other coupling reactions to further elaborate the molecular scaffold. This "convertible" nature allows for the generation of a secondary library of compounds from a single MCR, expanding the explored chemical space.
-
Modulation of Physicochemical Properties: The methoxy group is a valuable substituent in medicinal chemistry for its ability to improve metabolic stability and modulate lipophilicity.[10][11] It can act as a hydrogen bond acceptor, potentially enhancing solubility and target engagement.[1] The presence of both the methoxy and nitro groups provides a means to fine-tune the electronic and steric properties of the final molecule, which is crucial for optimizing drug-like properties.
-
Access to Unique Chemical Space: The specific ortho-nitro, para-methoxy substitution pattern provides a distinct building block that can lead to novel molecular architectures not easily accessible with simpler isocyanides.
Experimental Protocols
The following is a representative experimental protocol for a Ugi four-component reaction utilizing this compound, as adapted from patent literature for the synthesis of an Atorvastatin intermediate.
Protocol: Ugi Four-Component Reaction
Materials:
-
4-fluorobenzaldehyde (B137897) (Compound A)
-
tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (Compound B)
-
Isobutyric acid (Compound C)
-
This compound (Compound D)
Procedure:
-
To a suitable reaction vessel, add 4-fluorobenzaldehyde (1.2 eq), tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (1.0 eq), isobutyric acid (1.2 eq), and this compound (1.2 eq).
-
Add 2,2,2-trifluoroethanol (TFE) as the solvent.
-
Stir the reaction mixture at room temperature for 72 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue using flash chromatography to obtain the desired bis-amide product.
Visualizing Workflows and Pathways
To further illustrate the utility of this compound, the following diagrams depict a typical Ugi reaction workflow and a hypothetical signaling pathway that could be targeted by a molecule synthesized using this versatile building block.
Caption: Workflow for a Ugi four-component reaction.
Caption: Inhibition of a kinase signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application [mdpi.com]
- 4. Tert-Butyl isocyanide | CAS#:7188-38-7 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyl isocyanide - Wikipedia [en.wikipedia.org]
- 7. 1-isocyano-4-methoxybenzene | CAS#:10349-38-9 | Chemsrc [chemsrc.com]
- 8. PubChemLite - 1-isocyano-4-nitrobenzene (C7H4N2O2) [pubchemlite.lcsb.uni.lu]
- 9. svedbergopen.com [svedbergopen.com]
- 10. benchchem.com [benchchem.com]
- 11. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 1-Isocyano-4-methoxy-2-nitrobenzene and its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the target compound 1-isocyano-4-methoxy-2-nitrobenzene and its key precursors, 4-methoxy-2-nitroaniline (B140478) and 4-methoxy-2-nitrophenol. Due to the limited availability of experimental spectra for this compound, this comparison combines experimental data for its precursors with predicted spectroscopic features for the final compound and its immediate precursor, 4-methoxy-2-nitroformanilide. This approach allows for a comprehensive understanding of the spectroscopic changes that occur during the synthesis of this complex molecule.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the structural elucidation of the final product and intermediates.
| Compound | FT-IR (cm⁻¹) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | UV-Vis (λmax, nm) |
| This compound | Predicted: ~2130-2110 (-N≡C)~1530 & ~1350 (-NO₂) | Predicted: Aromatic protons deshielded compared to precursors.Methoxy (B1213986) protons (~3.9 ppm). | Predicted: Isocyanide carbon (~160-170 ppm).Aromatic carbons with significant shifts due to nitro and isocyano groups. | Predicted: Complex spectrum with multiple absorptions due to extended conjugation. |
| 4-methoxy-2-nitroformanilide | Predicted: ~3300 (N-H)~1680 (C=O, Amide I)~1530 & ~1350 (-NO₂) | Predicted: Formyl proton (~8.0-8.5 ppm).Amide proton (~8.5-9.5 ppm).Aromatic and methoxy protons similar to 4-methoxy-2-nitroaniline. | Predicted: Formyl carbon (~160-165 ppm).Aromatic carbons influenced by nitro and formamido groups. | Expected to be similar to 4-methoxy-2-nitroaniline. |
| 4-Methoxy-2-nitroaniline [1][2] | ~3480 & ~3370 (N-H)~1520 & ~1340 (-NO₂) | Aromatic protons: ~7.0-7.5Amino protons: ~4.8Methoxy protons: ~3.8 | Data not readily available. | ~230, ~260, ~410[1] |
| 4-Methoxy-2-nitrophenol | ~3400 (O-H)~1530 & ~1340 (-NO₂) | Aromatic protons: ~7.1-7.6Hydroxyl proton: ~10.5Methoxy protons: ~3.9 | Data available in spectral databases. | Data available in spectral databases. |
Synthetic Pathway and Experimental Workflow
The synthesis of this compound typically proceeds from 4-methoxyaniline. The key steps involve the protection of the aniline, nitration, deprotection to yield 4-methoxy-2-nitroaniline, followed by formylation and subsequent dehydration to the final isocyanide product.
The experimental workflow for the spectroscopic comparison involves the synthesis of the target compound and its precursors, followed by purification and characterization using various spectroscopic techniques.
Experimental Protocols
1. Synthesis of 4-Methoxy-2-nitroaniline
A common method for the synthesis of 4-methoxy-2-nitroaniline involves the nitration of 4-methoxyacetanilide followed by hydrolysis.[3]
-
Materials: 4-methoxyaniline, acetic anhydride (B1165640), nitric acid, sulfuric acid, ethanol (B145695), sodium hydroxide.
-
Step 1: Acetylation of 4-methoxyaniline: 4-methoxyaniline is reacted with acetic anhydride to form 4-methoxyacetanilide. This protects the amino group and directs the nitration to the ortho position.
-
Step 2: Nitration of 4-methoxyacetanilide: The acetylated compound is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the position ortho to the amino group.
-
Step 3: Hydrolysis: The resulting 4-methoxy-2-nitroacetanilide is hydrolyzed using an acidic or basic solution to remove the acetyl group and yield 4-methoxy-2-nitroaniline. The product is then purified by recrystallization.
2. Synthesis of 4-methoxy-2-nitroformanilide
-
Materials: 4-methoxy-2-nitroaniline, formic acid.
-
Procedure: 4-methoxy-2-nitroaniline is heated with an excess of formic acid. The reaction mixture is then cooled, and the product, 4-methoxy-2-nitroformanilide, is isolated by filtration and purified by recrystallization.
3. Synthesis of this compound
The final step is the dehydration of the formamide. A common method employs phosphorus oxychloride.
-
Materials: 4-methoxy-2-nitroformanilide, phosphorus oxychloride (POCl₃), triethylamine, and an anhydrous solvent (e.g., dichloromethane).
-
Procedure: 4-methoxy-2-nitroformanilide is dissolved in an anhydrous solvent and cooled in an ice bath. Triethylamine is added, followed by the dropwise addition of phosphorus oxychloride. The reaction is typically rapid. After the reaction is complete, the mixture is carefully quenched with an aqueous solution of sodium carbonate. The organic layer is separated, dried, and the solvent is removed under reduced pressure to yield the crude isocyanide, which can be further purified by chromatography.
4. Spectroscopic Analysis
-
FT-IR Spectroscopy: Spectra are typically recorded using KBr pellets or as a thin film on a salt plate. The region of interest for the isocyanide group is between 2110-2165 cm⁻¹.
-
UV-Vis Spectroscopy: Spectra are recorded in a suitable solvent (e.g., ethanol or acetonitrile). The concentration of the sample is adjusted to obtain an absorbance within the optimal range of the spectrophotometer.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry: Mass spectra can be obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal Procedures for 1-Isocyano-4-methoxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Isocyano-4-methoxy-2-nitrobenzene. Due to its functional groups—an isocyanate and a nitroaromatic compound—this substance must be handled as hazardous waste, requiring meticulous adherence to safety protocols to mitigate risks to personnel and the environment.
I. Hazard Profile and Immediate Safety Precautions
This compound possesses hazards associated with both isocyanates and nitroaromatic compounds. Isocyanates are known respiratory and skin sensitizers, while nitroaromatic compounds can be toxic and environmentally hazardous.[1][2] Before beginning any disposal-related activities, it is imperative to understand these risks.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove all contaminated clothing.[1]
-
Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1]
-
Inhalation: Move the individual to an area with fresh air.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1]
In all cases of exposure, seek immediate medical attention.
II. Personal Protective Equipment (PPE)
All personnel handling this compound for disposal must wear appropriate PPE to prevent exposure.[3]
| PPE Category | Specification |
| Hand Protection | Nitrile or other chemically resistant gloves.[1] |
| Eye Protection | Chemical safety goggles and a face shield.[1] |
| Body Protection | A flame-resistant laboratory coat.[1] |
| Respiratory Protection | A certified respirator should be used if handling powders or volatile compounds outside of a fume hood.[1][3] |
III. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to manage it as hazardous waste through a licensed and approved waste disposal contractor.[2]
Step 1: Waste Collection
-
Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof hazardous waste container. Do not mix with other waste streams to avoid potentially hazardous reactions.[4]
-
Contaminated Materials: Any items, such as pipette tips, gloves, or absorbent pads, that are contaminated with the compound must also be collected and disposed of as hazardous waste.[5]
Step 2: Container Management
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[4]
-
Closure: Keep the container tightly closed except when adding waste.[4] Crucially, for isocyanate-containing waste, do NOT seal the container in a pressure-tight manner. Reactions with moisture (even from the air) can generate carbon dioxide gas, leading to a dangerous buildup of pressure and potential container rupture.[6][7]
Step 3: Storage of Hazardous Waste
-
Store the waste container in a designated, well-ventilated, and secure area.[2]
-
The storage area should have secondary containment to manage any potential leaks.[2]
-
Ensure the waste is stored away from incompatible materials, particularly strong oxidizing agents.[2]
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[2]
-
Provide the disposal company with the Safety Data Sheet (SDS) for the compound or, if unavailable, detailed information about its chemical nature (isocyanate and nitroaromatic compound).[2]
IV. Spill Management and Decontamination
In the event of a spill, immediate and proper cleanup is essential.
Minor Spill Cleanup:
-
Evacuate and ventilate the spill area.[6]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sawdust, vermiculite, or clay.[7]
-
Carefully shovel the absorbed material into an open-top container. Do not fill the container more than halfway and do not seal it tightly.[7]
-
Decontaminate the spill area using a suitable neutralization solution. Allow the solution to remain on the surface for at least 10 minutes before cleaning.[7]
Decontamination of Empty Containers:
-
Empty containers must be managed as hazardous waste unless they have been decontaminated.[5]
-
Triple-rinse the container with a suitable solvent or one of the decontamination solutions listed below.[5]
-
Collect all rinsate as hazardous liquid waste.[2]
| Decontamination Solutions for Isocyanates |
| Formula 1: 5-10% Sodium Carbonate, 0.2% Liquid Detergent, and the remainder Water.[6] |
| Formula 2: 3-8% Concentrated Ammonia Solution, 0.2% Liquid Detergent, and the remainder Water. (Requires good ventilation).[6] |
V. Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
